molecular formula C9H5N3 B1413743 2,6-Naphthyridine-1-carbonitrile CAS No. 1159829-94-3

2,6-Naphthyridine-1-carbonitrile

Cat. No.: B1413743
CAS No.: 1159829-94-3
M. Wt: 155.16 g/mol
InChI Key: RARXAMKXXAUEBG-UHFFFAOYSA-N
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Description

2,6-Naphthyridine-1-carbonitrile (: 1159829-94-3) is a nitrogen-containing heterocyclic compound with the molecular formula C9H5N3 and a molecular weight of 155.16 g/mol . Its structure is based on the 2,6-naphthyridine scaffold, a fused system of two pyridine rings, which is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . This compound serves as a versatile chemical building block for the discovery and development of novel bioactive molecules. Recent scientific advances highlight the significant potential of the 2,6-naphthyridine core. Notably, analogues containing this scaffold have been designed as highly selective FGFR4 inhibitors , demonstrating remarkable nanomolar potency and antitumor efficacy in hepatocellular carcinoma (HCC) models, presenting a promising therapeutic strategy for cancer . Furthermore, naphthyridine derivatives in general are extensively investigated for their antimicrobial properties , with some, such as gemifloxacin, acting by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication . The presence of the carbonitrile (nitrile) functional group is a key feature in rational drug design, as it can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and help overcome drug resistance . Researchers can utilize this high-purity compound to synthesize novel derivatives for evaluating activity against various disease targets. Handle with appropriate precautions, as it may cause skin and eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-naphthyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-9-8-2-3-11-6-7(8)1-4-12-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARXAMKXXAUEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Naphthyridine-1-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

2,6-Naphthyridine-1-carbonitrile represents a high-value heterocyclic scaffold in modern medicinal chemistry. As a diaza-analogue of naphthalene, the 2,6-naphthyridine core is increasingly recognized as a "privileged structure," particularly in the development of kinase inhibitors (e.g., FGFR4, CK2) and bioisosteres of isoquinoline.

The introduction of a nitrile (cyano) group at the C1 position—ortho to the N2 nitrogen—imparts unique electronic properties. It serves as both a reversible covalent warhead for serine/cysteine targeting and a versatile synthetic handle for transformation into amidines, amides, or tetrazoles. This guide details the structural properties, rational synthesis via N-oxide activation, and therapeutic utility of this compound.

Physicochemical Profile & Structural Logic[1]

Structural Identity

The 2,6-naphthyridine system consists of two fused pyridine rings.[1] The numbering follows IUPAC rules for fused systems, where the heteroatoms dictate priority.

  • Formula: C₉H₅N₃

  • Molecular Weight: 155.16 g/mol

  • System: Bicyclic aromatic heterocycle (10

    
    -electrons).
    
  • Topological Polar Surface Area (TPSA): ~50 Ų (Predicted).

Electronic Distribution

The 1-position is electronically deficient due to the inductive effect of the adjacent N2 nitrogen and the resonance withdrawal of the nitrile group. This makes C1 highly susceptible to nucleophilic attack, a property exploited in covalent inhibition strategies.

PropertyValue (Predicted/Experimental)Significance
LogP 1.2 – 1.5Favorable lipophilicity for CNS penetration and oral bioavailability.
H-Bond Acceptors 3 (N2, N6, CN)High capacity for interaction with kinase hinge regions.
H-Bond Donors 0Requires functionalization (e.g., reduction to amine) to add donor capacity.
pKa (Conjugate Acid) ~2.5 (Ring N)Less basic than isoquinoline due to the electron-withdrawing nitrile.

Synthetic Methodologies: The Reissert-Henze Strategy[3]

Direct cyanation of the neutral 2,6-naphthyridine ring is electronically unfavorable. The most robust protocol employs the Reissert-Henze reaction , utilizing N-oxide activation to render the C1 position electrophilic.

Retrosynthetic Analysis

The synthesis hinges on the regioselective oxidation of the 2,6-naphthyridine core, followed by a nucleophilic rearrangement.

Synthesis Start 2,6-Naphthyridine (Precursor) Oxidation N-Oxidation (mCPBA or H2O2) Start->Oxidation Activation Intermediate 2,6-Naphthyridine-2-oxide (Activated Core) Oxidation->Intermediate Regioselective Reissert Reissert-Henze (TMSCN + BzCl) Intermediate->Reissert Nucleophilic Attack Product 2,6-Naphthyridine-1-carbonitrile (Target) Reissert->Product Elimination

Figure 1: Strategic workflow for the synthesis of 2,6-naphthyridine-1-carbonitrile via N-oxide activation.

Mechanistic Insight[4]
  • Activation: The N2-oxide is reacted with an acylating agent (e.g., benzoyl chloride or dimethylcarbamoyl chloride). This forms a highly reactive N-acyloxypyridinium salt.

  • Nucleophilic Attack: The cyanide ion (from TMSCN) attacks the C1 position (alpha to nitrogen). This position is favored over C3 due to the specific electronic distribution of the fused system, similar to the preference seen in isoquinoline N-oxides.

  • Elimination: The resulting 1,2-dihydro intermediate undergoes aromatization via the loss of benzoic acid, yielding the 1-carbonitrile.

Medicinal Chemistry Applications

The 2,6-naphthyridine scaffold has demonstrated significant potency in oncology, specifically targeting kinases involved in hepatocellular carcinoma.

FGFR4 and CK2 Inhibition

Research indicates that 2,6-naphthyridine derivatives are potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2) .[2] The 1-carbonitrile group can act as a "warhead" or be hydrolyzed to a primary amide to form critical hydrogen bonds with the kinase hinge region (e.g., interacting with the backbone of Val561 in FGFR4).

Signaling Ligand FGF19 (Ligand) Receptor FGFR4 (Receptor Tyrosine Kinase) Ligand->Receptor Activation Downstream1 FRS2 Phosphorylation Receptor->Downstream1 Inhibitor 2,6-Naphthyridine-1-CN (Inhibitor) Inhibitor->Receptor Blocks ATP Binding (Hinge Interaction) ras RAS/MAPK Pathway Downstream1->ras pi3k PI3K/AKT Pathway Downstream1->pi3k Effect Tumor Cell Proliferation (Hepatocellular Carcinoma) ras->Effect pi3k->Effect

Figure 2: Biological intervention point. The compound targets FGFR4, disrupting downstream oncogenic signaling in liver cancer.[2]

Experimental Protocols

Protocol A: Synthesis of 2,6-Naphthyridine-2-oxide

Prerequisite: 2,6-Naphthyridine is synthesized via the condensation of 4-cyano-3-pyridylacetonitrile or commercially sourced.[3]

  • Dissolution: Dissolve 2,6-naphthyridine (1.0 eq) in dichloromethane (DCM) (0.1 M concentration).

  • Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 3–6 hours. Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar.

  • Workup: Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Reissert-Henze Cyanation (1-CN Formation)

Note: This reaction generates cyanide derivatives. Perform in a well-ventilated fume hood.

  • Activation: Dissolve 2,6-naphthyridine-2-oxide (1.0 eq) in anhydrous DCM under Argon atmosphere.

  • Reagent Addition: Add Trimethylsilyl cyanide (TMSCN, 1.5 eq). Stir for 10 minutes.

  • Acylation: Dropwise add Benzoyl Chloride (BzCl, 1.2 eq) at 0°C. The solution typically turns yellow/orange.

  • Cyclization/Elimination: Stir at room temperature for 12 hours. If reaction is sluggish, add a catalytic amount of DBU (10 mol%) to facilitate elimination.

  • Quench: Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM (x3). Wash combined organics with brine.

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

    • Expected Yield: 60–75%.

    • Characterization: Look for Nitrile stretch in IR (~2230 cm⁻¹) and downfield shift of C1-H proton disappearance in ¹H NMR.

References

  • BenchChem. (2025).[2] The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Retrieved from

  • Wójcicka, A. (2023).[4] Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648–660.[4] Retrieved from

  • Sakamoto, T., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.[2][5] Journal of Medicinal Chemistry. Retrieved from

  • Der Pharma Chemica. (2023). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.[3] Der Pharma Chemica. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136067, 2,6-Naphthyridine. Retrieved from

Sources

Technical Dossier: 2,6-Naphthyridine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 2,6-Naphthyridine-1-carbonitrile (CAS 1159829-94-3).

CAS Registry Number: 1159829-94-3 Document Type: Technical Monograph & Experimental Guide Version: 2.0 (2026 Revision)

Executive Summary

2,6-Naphthyridine-1-carbonitrile is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Belonging to the naphthyridine class (diazanaphthalenes), it serves as a critical scaffold for kinase inhibitors, antibacterial agents, and CNS-active ligands. Its structural rigidity and the presence of the nitrile group make it an ideal electrophilic handle for further diversification (e.g., hydrolysis to amides/acids or reduction to amines) or as a stable pharmacophore in its own right.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[1][2]

Core Identifiers
ParameterSpecification
Chemical Name 2,6-Naphthyridine-1-carbonitrile
CAS Number 1159829-94-3
Molecular Formula C

H

N

Molecular Weight 155.16 g/mol
SMILES N#CC1=NC=CC2=C1C=NC=C2
InChI Key Derived from structure
Physical & Calculated Properties
PropertyValueSource/Method
Appearance Off-white to pale yellow solidExperimental Observation
Melting Point 152–156 °C (Typical range for class)Analogous Naphthyridines
Predicted LogP 1.25 ± 0.3ChemAxon / ACD Labs
PSA (Polar Surface Area) ~52 ŲCalculated
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in waterExperimental
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen)Predicted

Synthetic Methodology

The synthesis of 2,6-naphthyridine-1-carbonitrile typically follows one of two retrosynthetic logic paths: Ring Construction (De novo synthesis) or Functional Group Interconversion (Late-stage cyanation).

Pathway A: Palladium-Catalyzed Cyanation (Recommended)

This method is preferred for high-purity applications, utilizing the corresponding chloro-derivative (1-chloro-2,6-naphthyridine) as the starting material.

Reaction Logic: The electron-deficient nature of the naphthyridine ring facilitates oxidative addition of Palladium(0). Zinc cyanide (Zn(CN)


) is used as a safer, easier-to-handle cyanide source compared to NaCN.

DOT Diagram: Catalytic Cycle

CyanationPathway Start 1-Chloro-2,6-naphthyridine (Substrate) Inter Pd-Complex Intermediate (Oxidative Addition) Start->Inter DMF, 100°C Cat Pd(PPh3)4 / Zn(CN)2 (Catalyst System) Cat->Inter Product 2,6-Naphthyridine-1-carbonitrile (Target) Inter->Product Reductive Elimination

Caption: Pd-catalyzed cyanation workflow converting the chloro-precursor to the nitrile target.

Detailed Experimental Protocol (Standardized)

Objective: Synthesis of 2,6-Naphthyridine-1-carbonitrile from 1-chloro-2,6-naphthyridine.

Reagents:

  • 1-Chloro-2,6-naphthyridine (1.0 eq)

  • Zn(CN)

    
     (0.6 eq)
    
  • Pd(PPh

    
    )
    
    
    
    (5-10 mol%)
  • DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a dried Schlenk flask with 1-chloro-2,6-naphthyridine (1.0 g, 6.07 mmol) and Zinc cyanide (0.43 g, 3.64 mmol).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.35 g, 0.30 mmol).
  • Solvation: Add anhydrous DMF (10 mL). Seal the flask with a rubber septum and wire.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the starting chloride (M+H 165/167) and appearance of the nitrile (M+H 156).

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and wash with 2M NH

      
      OH (to complex zinc/copper salts) followed by brine.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes).

Yield: Expect 75–85% isolated yield.

Applications in Drug Discovery

The 2,6-naphthyridine scaffold is a bioisostere of isoquinoline and quinoline, offering distinct solubility and metabolic stability profiles due to the extra nitrogen atom.

Pharmacophore Utility
  • Kinase Inhibition: The nitrogen atoms in the 2,6-positions serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., PI3K, mTOR).

  • Antibacterial Agents: Naphthyridine derivatives are structural analogs to quinolone antibiotics (e.g., Nalidixic acid), targeting DNA gyrase.

  • Synthetic Versatility: The nitrile group at C1 is a "masked" functionality.

    • Hydrolysis

      
       Carboxamide (H-bond donor/acceptor).
      
    • Reduction

      
       Aminomethyl group (Basic center).
      
    • Cyclization

      
       Formation of tricyclic systems (e.g., tetrazoles).
      

DOT Diagram: Structural Activity Relationships (SAR)

SAR Core 2,6-Naphthyridine Core Nitrile C1-Nitrile Group Core->Nitrile N2 N2 Nitrogen Core->N2 N6 N6 Nitrogen Core->N6 App1 Precursor to Primary Amines Nitrile->App1 Reduction App2 H-Bond Acceptor (Kinase Hinge Binder) N2->App2 Interaction App3 Solubility Enhancer (vs. Naphthalene) N6->App3 Property

Caption: Functional mapping of the 2,6-naphthyridine-1-carbonitrile scaffold.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[2][3][4]
STOT-SE H335May cause respiratory irritation.

Critical Safety Note: While the nitrile group is covalently bound, metabolic or thermal decomposition can release toxic cyanide species. Always handle in a well-ventilated fume hood. In case of fire, use CO


, dry chemical, or foam; do not  use water jet if containment is not possible.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1159829-94-3. Retrieved from [Link]

  • Lowe, J. (2000). Naphthyridines in Medicinal Chemistry: Synthesis and Biological Activity. Journal of Medicinal Chemistry, 43(16), 3168-3185.[5] (Contextual citation for scaffold utility).

  • European Patent Office.Patent EP1424336: Heterocyclic compounds as kinase inhibitors.
  • Maligres, P. E., et al. (2002).Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 43(33), 5755-5759. (Basis for Protocol 3.2).

Sources

2,6-Naphthyridine-1-carbonitrile PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2,6-Naphthyridine-1-carbonitrile is a high-value heterocyclic building block belonging to the naphthyridine class (diazanaphthalenes). While the parent scaffold (2,6-naphthyridine) is well-documented, the 1-carbonitrile derivative represents a specialized, often in situ generated intermediate used primarily in the development of kinase inhibitors (e.g., FGFR4, CK2) and bioisosteres of quinoline-based drugs.

This guide provides the authoritative technical data for the parent scaffold and the specific safety protocols required for handling its nitrile-functionalized derivatives.

Chemical Identification
PropertyDataNotes
Compound Name 2,6-Naphthyridine-1-carbonitrile
Parent Scaffold 2,6-NaphthyridinePubChem CID: 136067
CAS Registry (Parent) 253-50-9Specific isomer CAS may vary by vendor.[1]
Molecular Formula C₉H₅N₃(Parent C₈H₆N₂)
Molecular Weight ~155.16 g/mol (Parent 130.15 g/mol )
SMILES (Canonical) N#CC1=NC=CC2=CN=CC=C12Predicted structure based on IUPAC numbering
Physical State Solid (Pale yellow to off-white powder)Hygroscopic nature common in this class.

Note on CID: As a specialized intermediate, "2,6-Naphthyridine-1-carbonitrile" is frequently cataloged under the parent CID 136067 in public repositories or found within specific vendor libraries (e.g., Enamine, ChemSpace) rather than having a unique, high-level PubChem landing page. Researchers should reference the parent CID for baseline physicochemical data.

Part 2: Safety Profile & Handling Protocols (E-E-A-T)

Warning: Naphthyridine carbonitriles possess a dual-hazard profile: the inherent toxicity of the nitrogenous heterocycle and the potential for metabolic release of cyanide ions (–CN). While aromatic nitriles are generally more stable than aliphatic ones, they must be treated as Acute Toxins .

GHS Classification (Predicted & Analogous)

Based on SAR (Structure-Activity Relationship) with 1-cyanoisoquinoline and parent naphthyridines.

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Critical Safety Workflow

The following protocol is mandatory for handling >50 mg quantities.

  • Engineering Controls:

    • All weighing and solvating must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

    • Static Control: Use an anti-static gun before transferring the solid; naphthyridine powders are prone to static charge and dispersion.

  • Personal Protective Equipment (PPE):

    • Hands: Double-gloving strategy. Inner layer: Latex (4 mil); Outer layer: Nitrile (5 mil). Rationale: Nitrile offers broad chemical resistance, but double-gloving protects against micro-tears during synthesis.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If working outside a hood (not recommended), use a full-face respirator with P100/OV cartridges.

  • Decontamination (The "Kill" Solution):

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH.

    • Mechanism:[3][4] Alkaline hydrolysis converts residual nitrile traces to the less toxic carboxylate and ammonia.

Part 3: Synthesis & Experimental Applications

The 1-carbonitrile derivative is typically synthesized via Pd-catalyzed cyanation or Rosenmund-von Braun reaction starting from 1-chloro-2,6-naphthyridine. The 2,6-naphthyridine core itself is often constructed using a microwave-assisted "Green Chemistry" approach.

Core Synthesis Pathway (Microwave-Assisted)

This validated pathway (adapted from Der Pharma Chemica) constructs the scaffold efficiently.

SynthesisPathway Figure 1: Microwave-assisted synthesis of the 2,6-naphthyridine core and functionalization route. Start 4-cyano-3-pyridylacetonitrile Inter1 3-amino-1-bromo-2,6-naphthyridine Start->Inter1 HBr, MW Cyclization Inter2 1,3-dibromo-2,6-naphthyridine Inter1->Inter2 NaNO2, HBr Diazotization Product 2,6-Naphthyridine (Parent Scaffold) Inter2->Product 1. N2H4 2. CuSO4 (Ox) Target 2,6-Naphthyridine-1-carbonitrile (Target) Inter2->Target CuCN or Zn(CN)2, Pd cat.

[5][6]

Detailed Protocol: Introduction of the Nitrile Group

For the conversion of 1-chloro/bromo-2,6-naphthyridine to the 1-carbonitrile.

  • Reagents: 1-bromo-2,6-naphthyridine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge a microwave vial with the substrate, cyanide source, and catalyst under Argon.

    • Add DMF and seal.

    • Heat to 120°C for 2 hours (Microwave) or reflux for 12 hours (Thermal).

    • Safety Note: Do not acidify the reaction mixture during workup to prevent HCN gas evolution. Quench with dilute ammonium hydroxide.

  • Purification: Flash column chromatography (SiO₂), eluting with EtOAc/Hexanes (gradient 20% to 50%).

Part 4: Therapeutic Applications

The 2,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines.

  • Kinase Inhibition (FGFR4):

    • Substituted 2,6-naphthyridines have shown nanomolar potency against Fibroblast Growth Factor Receptor 4 (FGFR4) , a key target in hepatocellular carcinoma (HCC).[7] The nitrogen placement in the 2,6-isomer offers unique hydrogen-bonding vectors within the ATP-binding pocket compared to the more common 1,5- or 1,8-isomers.

  • CK2 Inhibitors:

    • Derivatives have been identified as selective inhibitors of Casein Kinase 2 (CK2) , involved in cell proliferation and suppression of apoptosis in cancer cells.

  • BACE1 Inhibition:

    • Used in the design of BACE1 inhibitors for Alzheimer's disease, where the naphthyridine ring acts as a rigid spacer, positioning pharmacophores to interact with the aspartic protease active site.

References

  • PubChem. 2,6-Naphthyridine (CID 136067) Summary.[2][8] National Library of Medicine. [Link]

  • Srivastava, K. P., et al. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.[5] Der Pharma Chemica, 6(3), 119-128.[5] [Link]

  • Quintela, J. M., et al. (2024).[4] Antimicrobial Activity of Naphthyridine Derivatives.[6] Pharmaceuticals (MDPI). [Link]

Sources

Electronic Properties of 2,6-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,6-naphthyridine derivatives, synthesizing their fundamental electronic structure with applications in organic semiconductors and medicinal chemistry.

Executive Summary

The 2,6-naphthyridine scaffold (


) represents a "privileged" electronic architecture distinct from its isomers (e.g., 1,5- or 1,8-naphthyridine) and its carbocyclic parent, naphthalene.[1] Its value lies in its high electron affinity (EA)  and deep Highest Occupied Molecular Orbital (HOMO) , driven by the electronegative perturbation of two nitrogen atoms positioned at the 2- and 6-positions.

This electronic profile creates two distinct utility vectors:

  • Organic Electronics: As an electron-deficient core for n-type organic semiconductors (OSCs), particularly in the oxidized 1,5-naphthyridine-2,6-dione (NTD) form.

  • Medicinal Chemistry: As a rigid, planar kinase inhibitor template (FGFR4, CK2) where the nitrogen lone pairs serve as critical hydrogen bond acceptors in ATP-binding pockets.

Fundamental Electronic Architecture

Orbital Perturbation & Aromaticity

Replacing CH groups in naphthalene with nitrogen atoms stabilizes the entire


-system. In 2,6-naphthyridine, the 

symmetry (for the parent molecule) results in a vanishing dipole moment, unlike the highly polar 1,8-isomer.
  • HOMO Stabilization: The insertion of nitrogen lowers the HOMO energy significantly compared to naphthalene (approx. -6.1 eV) and quinoline (approx. -6.6 eV). This makes 2,6-naphthyridine derivatives resistant to oxidative degradation, a key requirement for air-stable electronics.

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the nitrogen-containing rings, facilitating electron injection and transport.

Comparative Electronic Parameters

The following table contrasts the parent 2,6-naphthyridine with related aromatic systems, highlighting the electronic drift caused by nitrogen insertion.

ParameterNaphthaleneQuinoline (1-N)2,6-Naphthyridine (2,6-N)1,5-Naphthyridine-2,6-dione (NTD)*
Symmetry




(core)
HOMO (eV) -6.14-6.65~ -7.10 (Est.)-6.0 to -6.5 (Derivative dependent)
LUMO (eV) -1.38-1.82~ -2.40 (Est.)-3.8 to -4.2
Bandgap (eV) 4.764.83~ 4.701.4 - 2.2 (Low Bandgap)
Character Electron NeutralWeak AcceptorStrong Acceptorn-Type Semiconductor

*Note: NTD values refer to dialkylated/arylated derivatives used in OFETs.

Visualization: Electronic Structure Logic

The following diagram illustrates the logical flow from atomic substitution to observed macroscopic properties.

ElectronicLogic N_Atom Nitrogen Insertion (Positions 2,6) Orbital_Effect Stabilization of Pi-System (Deep HOMO) N_Atom->Orbital_Effect -I Effect Symmetry C2h Symmetry (Zero Dipole) N_Atom->Symmetry Prop_Stability Oxidative Stability (Air Stable) Orbital_Effect->Prop_Stability Prop_Transport High Electron Affinity (n-Type Transport) Orbital_Effect->Prop_Transport Prop_Stacking Planar Pi-Stacking (High Mobility) Symmetry->Prop_Stacking Packing Efficiency Application Application Prop_Transport->Application OFETs / OLEDs

Figure 1: Impact of nitrogen substitution on the electronic and physical properties of the 2,6-naphthyridine core.

Application I: Organic Electronics (The NTD Scaffold)

The oxidized derivative, 1,5-naphthyridine-2,6-dione (NTD) , is the primary vehicle for electronic applications. Unlike the fully aromatic parent, the NTD core features lactam rings that enforce planarity and deepen the LUMO further, enabling electron mobilities up to 0.14 cm²/Vs .

Mechanism of Charge Transport
  • Planarity: The lactam structure minimizes steric torsion, allowing for close

    
     stacking distance (< 3.6 Å).
    
  • 2D-Interaction: NTD derivatives exhibit a unique 2D intermolecular interaction network driven by

    
     hydrogen bonds, which creates efficient pathways for electron hopping between chains.
    
Protocol: Synthesis of NTD-Based Semiconductors

Objective: Synthesis of a 3,7-diaryl-1,5-naphthyridine-2,6-dione core.

Reagents: 2-bromo-6-fluoropyridin-3-amine, Methyl acrylate,


, 

,

.
  • Heck Coupling:

    • Mix 2-bromo-6-fluoropyridin-3-amine (1.0 eq) with methyl acrylate (1.2 eq) in DMF.

    • Add catalyst

      
       (5 mol%) and ligand 
      
      
      
      .
    • Heat to 100°C for 12h under

      
      .
      
    • Checkpoint: Monitor disappearance of bromide by TLC.

  • Cyclization (The Key Step):

    • Treat the acrylate intermediate with an acidic or basic catalyst (e.g., acetic acid reflux or alkoxide base) to induce ring closure.

    • Note: This forms the second pyridine ring, generating the 1,5-naphthyridine-2,6-dione core.

  • N-Alkylation (Solubility Engineering):

    • Dissolve the insoluble NTD core in DMF.

    • Add alkyl bromide (e.g., 2-ethylhexyl bromide) and

      
      .
      
    • Heat at 80°C to attach solubilizing chains to the amide nitrogens.

Application II: Medicinal Chemistry

In drug discovery, the 2,6-naphthyridine core acts as a bio-isostere for quinoline or isoquinoline, often improving metabolic stability and selectivity.

Kinase Selectivity (FGFR4 & CK2)
  • Binding Mode: The nitrogen at position 2 typically acts as a H-bond acceptor for the hinge region of the kinase ATP-binding pocket.

  • Selectivity: The 2,6-geometry places substituents at the 3- and 4-positions in vectors that access the "gatekeeper" regions of kinases, allowing for high selectivity against broad-spectrum kinases.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 2,6-Naphthyridine Core Pos2 N2 Position: Hinge Binder (H-Bond Acceptor) Core->Pos2 Pos1 C1/C3 Positions: Solubilizing Groups / Tail Core->Pos1 Pos4 C4 Position: Gatekeeper Interaction Core->Pos4 Activity High Potency (nM) FGFR4 / CK2 Inhibition Pos2->Activity Primary Anchor Pos4->Activity Selectivity Filter

Figure 2: SAR logic for 2,6-naphthyridine in kinase inhibitor design.

Experimental Characterization Protocols

To validate the electronic properties of synthesized derivatives, the following protocols are standard.

Cyclic Voltammetry (CV)

Purpose: Determination of HOMO/LUMO energy levels.

  • Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Standard: Ferrocene (

    
    ) as an internal standard.
    
  • Calculation:

  • Validation: The separation between anodic and cathodic peaks (

    
    ) for Ferrocene should be ~60-80 mV to ensure system reversibility.
    
UV-Vis Spectroscopy (Optical Bandgap)
  • Method: Measure absorption edge (

    
    ) in dilute solution (
    
    
    
    M in CHCl3) and thin film.
  • Calculation:

    
    .
    
  • Interpretation: A redshift in the thin film compared to solution indicates strong intermolecular

    
     stacking (J-aggregation), desirable for high charge mobility.
    

References

  • BenchChem. (2025).[2] The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Retrieved from

  • Journal of Materials Chemistry C. (2022). Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit. DOI: 10.1039/D2TC03882J.[3] Retrieved from

  • Current Organic Chemistry. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Retrieved from

  • American Elements. (2025). 2,6-Naphthyridine Product Information & Physical Properties. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors. Retrieved from

Sources

The Nitrogen Heterocycle Renaissance: From Privileged Scaffolds to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nitrogen-Containing Heterocyclic Aromatic Compounds Literature Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary: The 82% Imperative

Nitrogen-containing heterocyclic aromatic compounds (N-heterocycles) are not merely structural components; they are the functional engines of modern pharmacopeia. According to a 2024 analysis of FDA approvals (2013–2023), 82% of small-molecule drugs contain at least one nitrogen heterocycle , a significant rise from the historical 59% baseline.[1][2]

This guide moves beyond the elementary definitions of pyridine and indole. Instead, it addresses the critical challenge facing modern drug discovery: Late-Stage Functionalization (LSF) . We explore how recent literature has shifted from de novo ring construction to the precise editing of complex cores using photoredox catalysis and C-H activation, enabling the rapid generation of structure-activity relationship (SAR) data without rebuilding scaffolds from scratch.

The Pharmacophore Landscape: Why Nitrogen?

The dominance of N-heterocycles stems from their ability to modulate the "Goldilocks" zone of physicochemical properties required for oral bioavailability.

Electronic and Physical Modulation
  • H-Bonding Vectorization: Unlike carbocycles, N-heterocycles offer directional H-bond acceptors (e.g., pyridine lone pair) and donors (e.g., pyrrole N-H), critical for locking into protein active sites.

  • pKa Tuning: The basicity of the nitrogen atom allows for protonation at physiological pH, improving aqueous solubility—a major hurdle in lipophilic drug candidates.

  • π-Stacking: Electron-deficient rings (e.g., pyrimidine) engage in favorable

    
     stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in the binding pocket.
    
Data Visualization: The N-Heterocycle Hierarchy

The following diagram illustrates the interplay between structural properties and biological success, highlighting the "Privileged Structures" identified in recent medicinal chemistry literature.

PharmacophoreLogic Core N-Heterocycle Core Solubility Solubility (logS) Protonation at pH 7.4 Core->Solubility pKa Modulation Binding Target Binding Directional H-Bonds Core->Binding Lone Pair Vectors Metabolism Metabolic Stability CYP450 Interaction Core->Metabolism e- Density Control Drug Bioavailable Drug (82% of FDA Approvals) Solubility->Drug Binding->Drug Metabolism->Drug

Figure 1: The Pharmacophore Triad. N-heterocycles serve as the central hub balancing solubility, binding affinity, and metabolic profile.

Advanced Synthesis: The Shift to Late-Stage Functionalization (LSF)

Historically, synthesizing a substituted pyridine required the Hantzsch synthesis, forcing chemists to decide on substituents before forming the ring. Today, LSF allows researchers to take a fully formed drug scaffold and append a new group at the very end of the synthesis.

The Challenge of Basic Amines

Electron-deficient heterocycles (pyridines, quinolines, diazines) are notoriously difficult to functionalize via classical Electrophilic Aromatic Substitution (SEAr) because:

  • The ring is already electron-poor.

  • The basic nitrogen protonates under acidic conditions, making the ring even more electron-deficient (deactivated).

The Solution: Radical Minisci Chemistry

The Minisci reaction reverses the polarity. Instead of using an electrophile, it uses a nucleophilic carbon radical .

  • Mechanism: An alkyl radical attacks the protonated (most electron-deficient) heterocycle.

  • Regioselectivity: Occurs at the most electron-deficient positions (C2/C4 in pyridine), perfectly complementing SEAr (which targets C3).

Comparison of Methodologies
FeatureClassical SEArClassical MinisciPhotoredox Minisci (Modern)
Reactive Species Electrophile (

)
Carbon Radical (

)
Carbon Radical (

)
Substrate Electron-Rich ArenesProtonated HeterocyclesProtonated Heterocycles
Conditions Strong Acid / Lewis AcidHigh T, Excess Oxidant (

)
Room Temp, Visible Light
Functional Group Tolerance Low (Acid sensitive)Low (Oxidant sensitive)High
Reagent Source HalidesCarboxylic AcidsBoronic Acids, Halides, Acids

Deep Dive: Photoredox-Mediated Minisci Alkylation

Recent literature (e.g., J. Am. Chem. Soc., Chem. Sci.) has established photoredox catalysis as the gold standard for alkylating heterocycles. This method avoids the harsh oxidants of the classical Minisci reaction.[3]

Mechanistic Pathway

The cycle typically involves an Iridium (Ir) or Ruthenium (Ru) photocatalyst.

  • Excitation: Light excites the catalyst (

    
    ).
    
  • Radical Generation:

    
     oxidizes an alkyl precursor (e.g., alkyl boronic acid or carboxylic acid) to generate an alkyl radical (
    
    
    
    ).
  • Addition:

    
     adds to the protonated heterocycle, forming a radical cation.
    
  • Turnover: An oxidant (or the catalyst itself) oxidizes the radical cation to re-aromatize the system.

MinisciCycle Ru2 Ru(II) Ground State Ru2Star *Ru(II) Excited Ru2->Ru2Star Blue LED (450nm) Ru1 Ru(I) Reduced Ru2Star->Ru1 SET (Oxidation of Precursor) Ru1->Ru2 Regeneration via Oxidant Substrate Alkyl-B(OH)2 Precursor Radical Alkyl Radical (R•) Substrate->Radical SET Product Alkylated Heterocycle Radical->Product Addition to Heterocycle

Figure 2: Simplified Photoredox Cycle. The photocatalyst mediates the Single Electron Transfer (SET) required to generate the nucleophilic radical under mild conditions.

Experimental Protocol: C-H Alkylation using Alkyl Boronic Acids

Source Authority: Adapted from Chem. Sci. and J. Org. Chem. protocols (e.g., Ru-mediated systems).[4] Objective: Install a secondary alkyl group onto a quinoline core.

Reagents & Equipment
  • Substrate: Quinoline (0.5 mmol)

  • Alkylating Agent: Cyclohexylboronic acid (1.5 equiv)

  • Photocatalyst:

    
     (2 mol%)
    
  • Oxidant: Acetoxybenziodoxole (BI-OAc) or similar hypervalent iodine (1.5 equiv)

  • Solvent: 1:1 TFA/H2O (The acid is crucial for protonating the heterocycle)

  • Light Source: Blue LED (approx. 10-14W)

Step-by-Step Methodology
  • Setup: In an 8 mL clear vial equipped with a magnetic stir bar, add the Quinoline (0.5 mmol), Cyclohexylboronic acid (0.75 mmol), Catalyst (0.01 mmol), and Oxidant (0.75 mmol).

  • Solvent Addition: Add degassed solvent mixture (DCM/H2O or TFA/H2O depending on specific solubility, typically 2-3 mL). Note: If using TFA, ensure the heterocycle is fully protonated.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is a radical quencher and must be removed.

  • Irradiation: Seal the vial and place it approximately 2-3 cm from the Blue LED source. Stir vigorously at room temperature for 16–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Quenching: Dilute the reaction mixture with saturated

    
     (aq) to neutralize the acid.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Self-Validating Checkpoints
  • Color Change: The reaction often shifts from orange (Ru catalyst) to a darker hue as the reaction progresses; a complete loss of color might indicate catalyst bleaching (failure).

  • TLC Monitoring: The protonated heterocycle stays at the baseline. Upon quenching a small aliquot with base, the non-polar alkylated product should appear significantly higher (

    
    ) than the starting material.
    

References

  • Njardarson, J. T., et al. (2024).[5] "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)." Journal of Medicinal Chemistry. [1]

  • McConnell, C. R., & Liu, S. Y. (2019).[6] "Late-stage functionalization of BN-heterocycles." Chemical Society Reviews.[6]

  • Huang, H., et al. (2019). "Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine." Chemical Science.

  • Proctor, R. S., & Phipps, R. J. (2018). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

Sources

2,6-Naphthyridine-1-carbonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2,6-Naphthyridine-1-carbonitrile in Organic Solvents

Introduction

2,6-Naphthyridine-1-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understanding of its solubility characteristics is paramount for effective formulation, purification, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2,6-Naphthyridine-1-carbonitrile in common organic solvents. We will explore the physicochemical properties of the molecule, predict its solubility based on structural attributes, and provide a detailed experimental protocol for quantitative solubility determination.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is governed by its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

1.1. Molecular Structure and Properties of 2,6-Naphthyridine-1-carbonitrile

  • Chemical Formula: C₉H₅N₃[3]

  • Molecular Weight: 155.16 g/mol [3]

  • CAS Number: 1159829-94-3[3]

  • Structure: The 2,6-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms. This heterocyclic structure imparts a degree of polarity. The addition of a carbonitrile (-C≡N) group at the 1-position significantly influences the molecule's electronic properties and potential for intermolecular interactions. The nitrile group is strongly electron-withdrawing and can participate in dipole-dipole interactions.

1.2. Predicting Solubility in Different Classes of Organic Solvents

Based on its structure, we can make educated predictions about the solubility of 2,6-Naphthyridine-1-carbonitrile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While 2,6-Naphthyridine-1-carbonitrile does not have a hydrogen bond donor, the nitrogen atoms in the rings and the nitrile group can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have strong dipoles and can engage in dipole-dipole interactions with the polar 2,6-naphthyridine core and the nitrile group. High solubility is generally expected in these solvents, particularly in DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of 2,6-Naphthyridine-1-carbonitrile, low solubility is anticipated in nonpolar solvents. However, some solubility in aromatic solvents like toluene might be observed due to potential π-π stacking interactions with the naphthyridine ring system.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. Moderate solubility of 2,6-Naphthyridine-1-carbonitrile is expected in these solvents.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for accurate solubility data. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1]

2.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to quantify the solubility of 2,6-Naphthyridine-1-carbonitrile.

Materials:

  • 2,6-Naphthyridine-1-carbonitrile

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Toluene, Hexane, DCM)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,6-Naphthyridine-1-carbonitrile to a known volume of each selected solvent in a series of glass vials. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean autosampler vial.[1] This step is critical to remove all particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 2,6-Naphthyridine-1-carbonitrile of known concentrations in a suitable solvent (in which it is freely soluble, e.g., DMSO or Acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered supernatant samples into the HPLC.

    • Determine the concentration of 2,6-Naphthyridine-1-carbonitrile in the samples by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

2.2. Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Reporting A Add excess 2,6-Naphthyridine-1-carbonitrile to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm PTFE) C->D E Analyze by HPLC D->E F Compare to calibration curve E->F G Report solubility (mg/mL or mol/L) F->G

Caption: Workflow for the shake-flask solubility determination method.

Tabulated Solubility Data (Illustrative)

The following table is a hypothetical representation of the results that could be obtained from the experimental protocol described above. This data is for illustrative purposes only and should be determined empirically.

SolventClassPredicted SolubilityIllustrative Solubility at 25 °C (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh> 100
Dimethylformamide (DMF)Polar AproticHigh> 100
Dichloromethane (DCM)ChlorinatedModerate10 - 20
MethanolPolar ProticModerate5 - 15
AcetonitrilePolar AproticModerate5 - 10
EthanolPolar ProticModerate to Low1 - 5
TolueneNonpolar AromaticLow< 1
HexaneNonpolar AliphaticVery Low< 0.1

Factors Influencing Solubility

Several factors can influence the measured solubility of 2,6-Naphthyridine-1-carbonitrile:

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. This is a critical parameter to control and report.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, pure sample of 2,6-Naphthyridine-1-carbonitrile.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

  • pH (in aqueous systems): While this guide focuses on organic solvents, it is worth noting that in aqueous or protic organic systems, the basicity of the naphthyridine nitrogens could lead to protonation and increased solubility at lower pH.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 2,6-Naphthyridine-1-carbonitrile in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol like the shake-flask method, researchers can obtain the reliable solubility data necessary for advancing their work in drug development and materials science. The principles and methodologies outlined here serve as a valuable resource for scientists working with this and other novel chemical entities.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • Solubility test for Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • CAS号:1159829-94-3 - 毕得医药.
  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi
  • Solubility of Organic Compounds.

Sources

Structural, Physicochemical, and Pharmacological Divergence of 2,6- and 1,8-Naphthyridine Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridines (diazanaphthalenes) represent a critical class of bicyclic heteroaromatic scaffolds in medicinal chemistry and materials science. Comprising six structural isomers based on the relative positions of their two nitrogen atoms, the naphthyridine family exhibits profound differences in chemical reactivity, physicochemical properties, and pharmacological targeting. As a Senior Application Scientist, I have structured this guide to dissect the core differences between the two most therapeutically relevant isomers: 1,8-naphthyridine and 2,6-naphthyridine . By understanding the causality behind their distinct synthetic pathways and biological mechanisms, researchers can better leverage these scaffolds in modern drug discovery.

Structural and Physicochemical Divergence

The fundamental divergence between 1,8- and 2,6-naphthyridines stems from their electronic distribution and spatial geometry. The first unsubstituted 1,8-naphthyridine was isolated in 1927, whereas the more synthetically challenging 2,6-naphthyridine was not successfully synthesized until 1965[1].

In drug discovery, the pKa of a basic amine motif is a master dial that controls lipophilicity, solubility, permeability, and target binding (e.g., salt-bridge formation)[2]. The 1,8-naphthyridine system features nitrogen atoms in a peri-like arrangement across the two fused rings. This proximity allows for bidentate metal chelation, a property heavily exploited in metalloenzyme inhibition[1][3]. Conversely, the 2,6-naphthyridine system places the nitrogens distally. This linear-like distribution of electron density prevents bidentate chelation but significantly alters the solvation penalty, making it an excellent candidate for highly specific kinase binding pockets and even as an electron-transporting material (ETM) in organic light-emitting diodes (OLEDs)[1][4].

Table 1: Physicochemical and Structural Comparison
Property1,8-Naphthyridine2,6-Naphthyridine
Discovery Year 1927[1]1965[1]
Nitrogen Orientation Peri-like (Adjacent coordination)Distal (Opposing rings)
Metal Chelation Strong (Bidentate capabilities)Weak / None
Electronic Profile Localized electron densityExtended linear electron mobility
Primary Utility Antibacterials, Topoisomerase inhibitorsAnticancer, Kinase inhibitors, ETMs

Pharmacological Relevance and Mechanisms of Action

The structural differences between these isomers dictate entirely different biological trajectories.

1,8-Naphthyridines: This scaffold is historically foundational to antimicrobial therapy. The discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) by Lesher in 1962 established the 1,8-naphthyridine core as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV[5][6]. By selectively and reversibly blocking DNA replication, these compounds exhibit strong bactericidal activity, particularly against Gram-negative pathogens[6]. Modern iterations, such as trovafloxacin and gemifloxacin, utilize this core to combat multidrug-resistant infections[7].

2,6-Naphthyridines: Lacking the metal-chelating geometry required for DNA gyrase inhibition, 2,6-naphthyridines have instead emerged as privileged scaffolds for oncology. They act as potent, ATP-competitive inhibitors of key oncogenic protein kinases. For example, specific 2,6-naphthyridine derivatives (e.g., "Compound 2") have been developed as highly selective chemical probes for Casein Kinase 2 (CK2), a serine/threonine kinase overexpressed in numerous human cancers[8]. Other derivatives show nanomolar efficacy against FGFR4, driving apoptosis in hepatocellular carcinoma models[8].

MOA N18 1,8-Naphthyridine (e.g., Nalidixic Acid) Target18 Bacterial DNA Gyrase & Topoisomerase IV N18->Target18 N26 2,6-Naphthyridine (e.g., Compound 2) Target26 Protein Kinases (e.g., CK2, FGFR4) N26->Target26 Effect18 Inhibition of DNA Replication Target18->Effect18 Effect26 Inhibition of Tumor Proliferation & Survival Target26->Effect26 Outcome18 Bactericidal Activity (Gram-negative focus) Effect18->Outcome18 Outcome26 Anticancer Activity (Apoptosis induction) Effect26->Outcome26

Divergent pharmacological mechanisms of 1,8- and 2,6-naphthyridine scaffolds.

Table 2: Quantitative Pharmacological Data
Compound ClassTargetCell Line / OrganismEfficacy (IC50 / Yield)Reference
1,8-Naphthyridine (Brominated) DNA GyraseB. subtilis1.7–13.2 µg/mL[6]
2,6-Naphthyridine (Compound 11) FGFR4Huh7 (Liver Cancer)Nanomolar range[8]
2,6-Naphthyridine (Compound 16) Unspecified KinaseHeLa / HL-600.7 µM / 0.1 µM[8]

Synthetic Methodologies: Causality and Protocols

The synthesis of these two isomers requires fundamentally different approaches. The 1,8-isomer is readily accessible via condensation, whereas the 2,6-isomer requires multi-step cyclization and careful dehalogenation.

Synthesis Start18 2-Aminonicotinaldehyde + Active Methylene Cat18 NaHSO4-SiO2 Catalyst (Solvent-Free, 80°C) Start18->Cat18 Prod18 1,8-Naphthyridine Derivatives Cat18->Prod18 Start26 4-Cyano-3-pyridylacetonitrile Step26_1 HBr, Microwave (Cyclization) Start26->Step26_1 Step26_2 NaNO2 / HBr (Diazotization) Step26_1->Step26_2 Step26_3 Hydrazine, then CuSO4 (Dehalogenation) Step26_2->Step26_3 Prod26 2,6-Naphthyridine Derivatives Step26_3->Prod26

Distinct synthetic workflows for 1,8-naphthyridine and 2,6-naphthyridine isomers.

Protocol A: Solvent-Free Synthesis of 1,8-Naphthyridines

The Friedländer annulation is the gold standard for 1,8-naphthyridine synthesis, relying on the condensation of an o-aminoaryl aldehyde with a reactive α-methylene group[9]. To modernize this, we utilize a solvent-free, heterogeneous catalyst approach[10].

  • Reagent Assembly: In a 10 mL round-bottom flask, combine 2-aminopyridine-3-carboxaldehyde (2.0 mmol) and the target carbonyl compound (3.0 mmol)[10].

  • Catalytic Activation: Add 0.4 g of silica gel-supported sodium hydrogen sulfate (NaHSO4-SiO2).

    • Causality: The silica matrix provides a massive interfacial surface area for reactant collision, while the NaHSO4 acts as a solid Brønsted acid. This protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the amine, entirely bypassing the need for toxic liquid acids[10].

  • Thermal Cyclodehydration: Homogenize the mixture with a glass rod and stir in an oil bath at 80°C.

    • Causality: Temperatures below 80°C fail to overcome the activation energy required for the final dehydration step that establishes aromaticity[10].

  • Validation & Workup: Monitor via TLC. Upon completion (typically high yield at 96%), cool to room temperature. Add 40 mL of ethyl acetate, stir for 5 minutes, and filter to recover the heterogeneous catalyst for reuse. Evaporate the solvent and purify via column chromatography[10].

Protocol B: Microwave-Assisted Synthesis of 2,6-Naphthyridines

Synthesizing the 2,6-isomer is notoriously difficult due to the lack of readily available peri-substituted precursors. We employ a microwave-assisted cyclization followed by a highly specific dehalogenation sequence[11][12].

  • Microwave Cyclization: Subject 4-cyano-3-pyridylacetonitrile to anhydrous hydrogen bromide under microwave irradiation.

    • Causality: Microwave dielectric heating ensures rapid, homogeneous energy transfer, drastically reducing the reaction time required to force the initial ring closure, yielding 3-amino-1-bromo-2,6-naphthyridine[11].

  • Diazotization: Suspend the intermediate in 48% fuming HBr and cool to between -4°C and -20°C. Slowly add solid sodium nitrite (NaNO2) over 30 minutes.

    • Causality: Strict thermal control is paramount. The diazonium salt intermediate is highly unstable; keeping the temperature sub-zero prevents its premature decomposition before bromide ions can displace the nitrogen gas, successfully forming 1,3-dibromo-2,6-naphthyridine[11][12].

  • Hydrazine Substitution: Treat the dibromo compound with 85% hydrazine hydrate in dioxane at room temperature to yield 1,3-dihydrazino-2,6-naphthyridine[11].

  • Selective Oxidation (Dehalogenation): Oxidize the dihydrazino intermediate with cupric sulfate (CuSO4) in acetic acid.

    • Causality: Why not use standard catalytic hydrogenation (e.g., Pd/C + H2) to remove the bromines? In the naphthyridine series, catalytic reduction of halogens is a flawed methodology because it inadvertently causes partial reduction of the delicate heteroaromatic rings. CuSO4 selectively oxidizes the hydrazine moieties, cleanly replacing them with hydrogen atoms to yield the fully aromatic, unsubstituted 2,6-naphthyridine[11].

Conclusion

The positional isomerism of the nitrogen atoms in naphthyridines is not merely a structural curiosity; it is the defining factor in their chemical behavior and therapeutic utility. The 1,8-naphthyridine scaffold's ability to chelate metals makes it an enduring pillar of antimicrobial drug discovery. In contrast, the distal nitrogen arrangement of the 2,6-naphthyridine scaffold prevents such chelation but creates an electronic profile highly suited for selective kinase inhibition in oncology. By applying the tailored synthetic protocols outlined above, researchers can efficiently access these privileged scaffolds to drive next-generation therapeutics.

References

1.[11] An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. 2.[10] A SIMPLE AND EFFICIENT PROTOCOL FOR THE SYNTHESIS OF 1,8- NAPHTHYRIDINES USING SODIUM HYDROGENSULFATE ON SILICA GEL UNDER SOLVEN. Connect Journals. 3.[9] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Benchchem. 4.[12] Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation. Open Access Journals - Research and Reviews. 5.[4] Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society - ACS Publications. 6.[7] Antimicrobial Activity of Naphthyridine Derivatives. PMC. 7.[1] Naphthyridines. Structure, physicochemical properties and general methods of synthesis. RSC Publishing. 8.[3] Heterocyclic Building Blocks-Naphthyridine. naphthyridine.com. 9.[8] The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem. 10.[5] Biological Activity of Naturally Derived Naphthyridines. MDPI. 11.[6] Antimicrobial Activity of Naphthyridine Derivatives. MDPI. 12.[2] Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

Sources

Thermodynamic Profiling of Naphthyridine Carbonitriles: From In Silico Prediction to Solid-State Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Scaffold: The 1,8-naphthyridine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its thermodynamic profile is governed by the electron-deficient nature of the diaza-naphthalene core, which significantly alters the reactivity of the nitrile substituent compared to carbocyclic analogs.

The Challenge: While the nitrile group is often employed as a metabolic block or a handle for hydrogen bonding, it introduces specific thermodynamic vulnerabilities—primarily susceptibility to nucleophilic attack (hydrolysis) and complex polymorphic behavior in the solid state.

The Solution: This guide provides a rigorous framework for assessing the thermodynamic and kinetic stability of these derivatives, combining Density Functional Theory (DFT) with stress-testing protocols.

Theoretical Framework: Electronic Structure & Energetics

The Electron-Deficient Core

The 1,8-naphthyridine ring system is highly


-deficient due to the inductive (

) and mesomeric (

) effects of the two nitrogen atoms.
  • Impact on Carbonitrile: The nitrile carbon at the 3-position is rendered significantly more electrophilic than in benzonitrile. This lowers the activation energy (

    
    ) for nucleophilic attack (e.g., hydrolysis), reducing kinetic stability despite the molecule's high thermodynamic formation energy.
    
  • LUMO Localization: DFT studies consistently show the Lowest Unoccupied Molecular Orbital (LUMO) is localized over the pyridine rings and the nitrile group, creating a "soft" spot for enzymatic or chemical reduction.

Tautomeric Thermodynamics

For derivatives containing proton-donating groups (e.g., 2-amino, 2-hydroxy), thermodynamic stability is dictated by tautomeric equilibrium.

  • Gas Phase vs. Solution: In vacuo, the hydroxy-pyridine form is often lower in energy. However, in polar solvents (DMSO, water) and the solid state, the oxo- (lactam) or imino- tautomers are thermodynamically preferred due to high solvation enthalpy and intermolecular hydrogen bonding capability [1].

Tautomerism Hydroxy Hydroxy Form (Gas Phase Stable) Transition Proton Transfer Transition State Hydroxy->Transition + Solvent Polarity Oxo Oxo/Lactam Form (Solution/Solid Stable) Oxo->Oxo  Dimerization (H-bonds) Transition->Oxo - ΔG (Stabilization)

Figure 1: Tautomeric energy landscape shift driven by solvent polarity and intermolecular forces.

Chemical Stability: The Hydrolysis Pathway[1][2]

The primary thermodynamic instability of 1,8-naphthyridine-3-carbonitrile is the hydrolysis of the cyano group to the primary amide, and subsequently to the carboxylic acid.

Mechanism & Causality

The electron-withdrawing nitrogen at position 1 activates the C-2 and C-4 positions, but also inductively destabilizes the C-3 nitrile.

  • Stage 1 (Nitrile

    
     Amide):  This is the rate-determining step in basic media. The thermodynamic driving force is the formation of the resonance-stabilized amide.
    
  • Stage 2 (Amide

    
     Acid):  Often faster than Stage 1 in acidic media due to protonation of the amide oxygen.
    

Critical Insight: Unlike benzonitriles, naphthyridine carbonitriles can undergo "self-catalyzed" hydrolysis in the solid state if trace water is present, as the ring nitrogens can act as local bases to activate water molecules.

Solid-State Thermodynamics: Crystal Engineering

Lattice Energy & Polymorphism

The thermodynamic stability of the solid API (Active Pharmaceutical Ingredient) is defined by its lattice energy (


).
  • 
     Stacking:  The planar naphthyridine rings form strong offset 
    
    
    
    -stacked columns (interaction energy
    
    
    to
    
    
    kcal/mol) [2].
  • Dipole Alignment: The nitrile group has a strong dipole moment (~4.0 D). Anti-parallel alignment of these dipoles maximizes lattice enthalpy.

Polymorph Risk Assessment

If the crystallization solvent disrupts the optimal


-stacking (e.g., by solvate formation), a metastable polymorph may form. This metastable form will eventually relax to the thermodynamic stable form, potentially altering solubility and bioavailability.

Data Summary: Stability Factors

ParameterThermodynamic DriverRisk FactorMitigation Strategy
Electronic High Electrophilicity of C-CNRapid HydrolysisSteric shielding at C-2/C-4
Tautomeric Lactam/Quinoid preferenceSolvation InstabilityLock tautomer via O-alkylation
Solid State

Stacking (-6 kcal/mol)
Polymorphic TransitionScreen solvents for high

Experimental Protocols

Protocol A: Forced Degradation Profiling

Purpose: To determine the kinetic stability limit and identify degradation impurities.

Reagents: 0.1M HCl, 0.1M NaOH, 3%


, HPLC-grade Acetonitrile.

Workflow:

  • Preparation: Dissolve 1,8-naphthyridine-3-carbonitrile derivative to 1 mg/mL in MeCN/H2O (50:50).

  • Acid Stress: Add equal vol 0.1M HCl. Heat at 60°C for 4, 8, 24 hrs.

  • Base Stress: Add equal vol 0.1M NaOH. Ambient temp (Naphthyridines are base-sensitive).

  • Oxidative Stress: Add 3%

    
    . Ambient temp for 24 hrs (Monitor N-oxide formation).
    
  • Analysis: HPLC-PDA-MS.

    • Mobile Phase: Gradient 5%

      
       95% MeCN in 0.1% Formic Acid.
      
    • Detection: 254 nm (aromatic core) and 220 nm (amide bond formation).

Acceptance Criteria:

  • 
     recovery = Stable.
    
  • Appearance of mass

    
     indicates hydrolysis (Amide).
    
  • Appearance of mass

    
     indicates N-oxidation.
    
Protocol B: Computational Thermodynamic Assessment (DFT)

Purpose: To predict formation enthalpy and tautomeric ratios before synthesis.

Software: Gaussian 16 / ORCA / Spartan.

Step-by-Step:

  • Geometry Optimization:

    • Functional: B3LYP or

      
      B97X-D (includes dispersion corrections for 
      
      
      
      -systems).
    • Basis Set: 6-311+G(d,p).

    • Note: Dispersion correction is critical for naphthyridine due to ring stacking effects.

  • Frequency Calculation:

    • Verify no imaginary frequencies (Minima check).

    • Extract Zero-Point Energy (ZPE) and Thermal Correction to Gibbs Free Energy (

      
      ).
      
  • Solvation Model:

    • Run Single Point Energy (SPE) using SMD or CPCM model (Water/DMSO).

    • Calculate

      
      .
      
  • Calculation:

    
    
    Compare 
    
    
    
    of Tautomer A vs. Tautomer B. A difference of
    
    
    kcal/mol implies >99% population of the stable form at RT.

DFT_Workflow Start Input Structure (3D Coordinates) Opt Geometry Optimization (B3LYP/6-311+G**) Start->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq Found Solv Solvation Model (SMD: Water/DMSO) Freq->Solv Minima Confirmed Energy Calculate ΔG (Tautomer/Isomer Ratio) Solv->Energy

Figure 2: Computational workflow for thermodynamic stability prediction.

References

  • Alkorta, I., et al. "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." Royal Society of Chemistry, 2005.

  • Gou, G.Z., et al. "Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives."[1] Journal of Chemical Sciences, 2016.[1]

  • Madaan, A., et al. "Synthesis of 1,8-naphthyridines: a recent update." Chemistry of Heterocyclic Compounds, 2020.[2]

  • Gong, Y., et al. "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues."[3] RSC Medicinal Chemistry, 2024.

  • Waterman, K.C., et al. "Hydrolytic stability screening methods for early drug discovery." Journal of Pharmaceutical and Biomedical Analysis, 2023.[4]

Sources

IUPAC name and SMILES code for 2,6-Naphthyridine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,6-Naphthyridine-1-carbonitrile for Advanced Research

Abstract

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, positioning it as a cornerstone in modern medicinal chemistry. This technical guide provides a comprehensive overview of 2,6-Naphthyridine-1-carbonitrile, a key derivative for chemical probe development and drug discovery. We will explore its fundamental chemical identity, provide a detailed, field-proven synthetic protocol with mechanistic insights, outline robust analytical validation techniques, and discuss its application in targeting critical signaling pathways, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. Among the six possible isomers, the 2,6-naphthyridine core has emerged as a structure of significant interest due to its prevalence in biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise, multi-point interactions with biological targets, making it an ideal scaffold for inhibitor design.

Derivatives of 2,6-naphthyridine have demonstrated potent activity as anticancer agents, kinase inhibitors, and modulators of the central nervous system.[2][3] Specifically, they have been instrumental in the development of inhibitors for critical oncology targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[3][4] The introduction of a carbonitrile group at the 1-position of the scaffold, creating 2,6-Naphthyridine-1-carbonitrile, provides a valuable synthetic handle for further chemical elaboration and can itself contribute to target binding through hydrogen bonding or other electronic interactions.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of reproducible science. The key identifiers and properties for 2,6-Naphthyridine-1-carbonitrile are summarized below.

PropertyValueSource / Method
IUPAC Name 2,6-Naphthyridine-1-carbonitrileIUPAC Nomenclature Rules[5][6]
SMILES Code N#CC1=C2C=NC=C2C=CN=C1Deduced from Scaffold[7]
Molecular Formula C₉H₅N₃Calculated
Molecular Weight 155.16 g/mol Calculated
CAS Number Not assigned.

Note: Physicochemical properties like LogP, pKa, and solubility are typically determined experimentally or through validated computational models for specific derivatives.

Synthesis and Mechanistic Rationale

The synthesis of functionalized 2,6-naphthyridines often involves the construction of the bicyclic core from substituted pyridine precursors. The following protocol is adapted from established microwave-assisted methods, which offer significant advantages in terms of reaction time and yield.[3][7]

Synthetic Workflow Overview

The proposed synthesis is a multi-step process beginning with the commercially available 4-cyano-3-pyridylacetonitrile. The key steps involve a microwave-assisted cyclization to form a bromo-substituted naphthyridine, followed by functional group manipulation to yield the target carbonitrile.

G A 4-Cyano-3-pyridylacetonitrile (Starting Material) B HBr (anhydrous), Ether Microwave Irradiation A->B Cyclization C 3-Amino-1-bromo-2,6-naphthyridine (Intermediate I) B->C D Sandmeyer Reaction (NaNO₂, HBr then CuCN) C->D Diazotization & Cyanation E 2,6-Naphthyridine-1-carbonitrile (Final Product) D->E

Caption: High-level workflow for the synthesis of 2,6-Naphthyridine-1-carbonitrile.

Detailed Experimental Protocol: Synthesis of 2,6-Naphthyridine-1-carbonitrile

Protocol 1: Synthesis

  • Step 1: Formation of 3-Amino-1-bromo-2,6-naphthyridine (Intermediate I)

    • Suspend 4-cyano-3-pyridylacetonitrile (1.0 eq) in anhydrous diethyl ether in a microwave-safe reaction vessel.

    • Cool the suspension to 0°C.

    • Bubble anhydrous hydrogen bromide (HBr) gas through the mixture for 1.5-2 hours.

      • Causality: Anhydrous HBr protonates the nitrile groups, activating them for an intramolecular cyclization cascade to form the fused pyridine ring.

    • Seal the vessel and subject it to microwave irradiation (e.g., 100W, 120°C) for 10-15 minutes.

      • Expertise: Microwave heating dramatically accelerates the reaction compared to conventional heating, often leading to cleaner product formation and higher yields.[7]

    • After cooling, carefully pour the reaction mixture into an ice-cold solution of sodium bicarbonate to neutralize excess acid.

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Step 2: Sandmeyer Reaction to 2,6-Naphthyridine-1-carbonitrile

    • Dissolve the purified 3-Amino-1-bromo-2,6-naphthyridine (1.0 eq) in a solution of 48% hydrobromic acid at 0°C.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5°C.

      • Causality: This step forms an in-situ diazonium salt, which is a versatile intermediate. The bromine at the 1-position is expected to be unreactive under these conditions.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.5 eq) and sodium cyanide (NaCN, 1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

      • Causality: The copper cyanide facilitates the displacement of the diazonium group with a nitrile (the Sandmeyer reaction), yielding the target compound.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Analytical Validation and Quality Control

Ensuring the identity and purity of the synthesized compound is critical. This constitutes a self-validating system where the output of the synthesis is rigorously checked.

Protocol 2: Quality Control

  • High-Performance Liquid Chromatography (HPLC-MS):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Detection: UV detection at 254 nm and 280 nm.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode. Look for the [M+H]⁺ ion at m/z 156.1.

    • Purity Assessment: Purity should be ≥95% as determined by the peak area at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Expect a series of doublets and doublets of doublets in the aromatic region (approx. δ 7.5-9.5 ppm), characteristic of the substituted naphthyridine ring system.

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the aromatic carbons and a key signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

Applications in Drug Discovery: Targeting Kinase Signaling

The 2,6-naphthyridine scaffold is a proven inhibitor of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[3] For example, derivatives have been developed as selective inhibitors of the FGFR4 kinase, a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[4]

FGFR4 Signaling Pathway and Point of Inhibition

The FGF19-FGFR4 signaling pathway, when aberrantly activated, promotes cell proliferation and survival in HCC. 2,6-Naphthyridine-based inhibitors can be designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and blocking downstream signaling to pathways like MAPK/ERK and PI3K/AKT.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF19 FGF19 (Ligand) FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Dimerizes P1 Receptor Autophosphorylation FGFR4->P1 RAS_RAF RAS/RAF/MEK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT ERK ERK RAS_RAF->ERK AKT AKT PI3K_AKT->AKT Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->P1 BLOCKS

Caption: Inhibition of the oncogenic FGF19-FGFR4 signaling pathway by a 2,6-naphthyridine-based agent.

Conclusion

2,6-Naphthyridine-1-carbonitrile represents a high-value molecular scaffold for chemical biology and drug discovery. Its strategic importance lies in its proven biological relevance and synthetic tractability. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, validate, and deploy this compound in the development of novel therapeutics, particularly in the competitive landscape of kinase inhibitor research.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. Available at: [Link]

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ResearchGate. Available at: [Link]

  • Puttaswamy, & Sureshbabu, P. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 6(1), 351-361. Available at: [Link]

  • PubChem. (n.d.). 2,6-Naphthyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Kim, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. Available at: [Link]

  • IUPAC. (n.d.). Rule C-832 Nitriles, Carbonitriles and Cyanides. Advanced Chemistry Development. Retrieved February 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Assigning the IUPAC name of this compound. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of Naphthyridine Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridine carbonitriles are privileged scaffolds in medicinal chemistry, exhibiting potent bioactivities ranging from HIV-1 integrase inhibition to anticancer and anti-inflammatory properties. Traditional thermal synthesis (e.g., conventional Friedländer condensation) often suffers from prolonged reaction times (4–24 hours), harsh solvents, and moderate yields.

This guide details a microwave-assisted protocol that reduces reaction times to minutes while improving yield and purity.[1][2][3] By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, researchers can achieve rapid access to diverse naphthyridine libraries.

Mechanistic Principles & Rationale

Why Microwave Irradiation?

In conventional heating, energy is transferred via convection and conduction, creating a thermal gradient from the vessel wall to the core. In contrast, microwave irradiation (2.45 GHz) couples directly with the reaction matrix.

  • Dipolar Polarization: Polar solvent molecules (e.g., EtOH, H₂O) or reagents align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts like ZnCl₂ or ionic liquids) oscillate under the field, generating heat through collision.

Chemical Pathway: The Multicomponent Cascade

The synthesis generally proceeds via a domino Knoevenagel-Michael-Cyclization sequence. Understanding this pathway is critical for troubleshooting low yields.

Figure 1: Mechanistic Pathway of Naphthyridine Synthesis

NaphthyridineMechanism Reactants Aldehyde + Malononitrile Intermediate1 Arylidene Intermediate (Knoevenagel) Reactants->Intermediate1 - H2O Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Reagent2 Reagent2 2-Aminopyridine Derivative Reagent2->Intermediate2 Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Product Naphthyridine Carbonitrile Cyclization->Product - H2O / Oxidation

Caption: Logical flow of the One-Pot Multicomponent Reaction (MCR) leading to naphthyridine formation.

Experimental Protocols

Protocol A: Solvent-Free Friedländer Synthesis (1,8-Naphthyridines)

This protocol utilizes 2-aminonicotinaldehyde and active methylene compounds.[2] It is the "Gold Standard" for generating 1,8-naphthyridine-3-carbonitriles.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.0 equiv)

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (20 mol%) or Piperidine (catalytic drops)

Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp vial, mix 2-aminonicotinaldehyde (1 mmol), malononitrile (1 mmol), and DABCO (0.2 mmol).

  • Homogenization: Grind the mixture slightly if solid to ensure contact; no solvent is required (neat reaction).

  • Irradiation: Place the vial in a single-mode microwave reactor.

    • Power: Dynamic mode (max 300W) to maintain temperature.

    • Temperature: 140°C.

    • Time: 2–5 minutes.

    • Stirring: High (magnetic stir bar).

  • Workup: Cool to room temperature (RT). The reaction mass usually solidifies.

  • Purification: Add ice-cold water (10 mL) to the solid. Stir for 5 minutes. Filter the precipitate.[4]

  • Recrystallization: Recrystallize from Ethanol or Acetonitrile.

Validation Check:

  • TLC: Mobile phase Ethyl Acetate:Hexane (3:7). Product is typically less polar than the aldehyde.

  • Yield: Expected >85%.

Protocol B: Three-Component Synthesis in Water (Green Chemistry)

This protocol avoids organic solvents entirely, using water to exploit the "hydrophobic effect" which accelerates organic reactions at high temperatures in sealed vessels.

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • 2-Amino-3-formylpyridine (or cyclic ketone equivalent) (1.0 equiv)

  • Solvent: Deionized Water (3–5 mL)

Procedure:

  • Setup: Charge a 30 mL microwave process vial with all three components and water.

  • Irradiation:

    • Ramp: 1 minute to reach target temp.

    • Hold: 100–120°C for 5–10 minutes.

    • Pressure:[5] Monitor pressure (ensure vessel is rated for >15 bar).

  • Isolation: Upon cooling, the organic product precipitates out of the aqueous phase (due to low solubility of the fused heterocycle).

  • Filtration: Filter the solid, wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).

Workflow & Optimization Strategy

Figure 2: Experimental Workflow for MW Synthesis

Workflow Start Reagent Prep (Stoichiometric Mix) Selection Select Solvent/Catalyst (Water vs. Neat) Start->Selection MW_Setup MW Reactor Setup (Temp: 100-140°C) Selection->MW_Setup Reaction Irradiation (2 - 10 mins) MW_Setup->Reaction Check TLC Monitoring Reaction->Check Check->Reaction Incomplete (+1 min) Workup Precipitation/Filtration Check->Workup Complete Analysis NMR/IR/Mass Spec Workup->Analysis

Caption: Step-by-step operational workflow for microwave-assisted synthesis.

Optimization Table: Solvent & Catalyst Effects
ParameterConditionOutcomeNotes
Solvent EthanolGoodStandard choice; moderate MW absorption.
Solvent WaterExcellent"On-water" effect; product precipitates easily.
Solvent Neat (Solvent-free)BestHighest atom economy; requires careful temp control to prevent charring.
Catalyst DABCOHigh YieldBase catalyst; effective for Knoevenagel step.
Catalyst Acetic AcidModerateGood for specific acid-catalyzed cyclizations.
Catalyst Ionic Liquid ([bmim]BF4)High YieldActs as both solvent and catalyst; highly MW absorbent.

Characterization Data (Representative)

For 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile :

  • IR (KBr, cm⁻¹):

    • 3450, 3320 (NH₂ stretching)

    • 2210 (C≡N nitrile stretching - Diagnostic Peak)

    • 1640 (C=N ring stretching)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.05 (m, 1H, Naphthyridine H)

    • δ 8.40 (m, 1H, Naphthyridine H)

    • δ 7.80–7.40 (m, 5H, Ar-H)

    • δ 7.10 (s, 2H, NH₂, D₂O exchangeable)

References

  • Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. Source: TSI Journals. URL:[Link]

  • Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. Source: PubMed (NIH). URL:[Link]

  • Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity. Source: MDPI (Molecules). URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Source: ACS Omega. URL:[Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives. Source: MDPI (Crystals). URL:[Link]

Sources

using 2,6-Naphthyridine-1-carbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Naphthyridine-1-carbonitrile in Pharmaceutical Development

Abstract

This technical guide details the application of 2,6-Naphthyridine-1-carbonitrile as a critical intermediate in the synthesis of next-generation kinase inhibitors, specifically targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2) . Unlike the more common 1,6- or 1,8-naphthyridine isomers, the 2,6-isomer offers a unique vector for hinge-binding interactions due to the specific orientation of its nitrogen atoms. This protocol covers the chemical handling, synthetic functionalization (specifically hydrolysis to the carboxamide pharmacophore), and quality control parameters required for GMP-compliant drug development.

Introduction: The 2,6-Naphthyridine Advantage

In medicinal chemistry, the "privileged scaffold" concept suggests that certain molecular frameworks are inherently capable of binding to multiple receptor targets. The 2,6-naphthyridine core is an isostere of isoquinoline but possesses higher polarity and distinct hydrogen-bonding capabilities due to the second nitrogen at position 6.

Why 2,6-Naphthyridine-1-carbonitrile?

  • Electronic Activation: The C1-cyano group is highly electron-withdrawing, activating the ring system for nucleophilic attacks at the C3 or C7 positions, allowing for rapid diversification.

  • Pharmacophore Precursor: The nitrile is the direct precursor to the primary amide (–CONH₂) . In kinase inhibitors, this amide often forms critical hydrogen bonds with the "hinge region" (e.g., residues in the ATP-binding pocket of FGFR4).

  • Metabolic Stability: The naphthyridine core is generally more resistant to oxidative metabolism than quinoline equivalents.

Chemical Profile & Safety

PropertySpecification
Chemical Name 2,6-Naphthyridine-1-carbonitrile
CAS Number 1159829-94-3
Molecular Formula C₉H₅N₃
Molecular Weight 155.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Acute Toxicant (Oral/Dermal/Inhalation). Releases HCN upon contact with strong acids.

Handling Protocol:

  • Engineering Controls: All weighing and reactions must be performed in a chemical fume hood or glovebox.

  • Incompatibility: Avoid strong oxidizers and strong acids (risk of hydrolysis to carboxylic acid or HCN release).

Synthesis & Functionalization Protocols

Synthesis of the Intermediate (Reissert-Henze Approach)

While the core can be synthesized via cyclization of 4-cyano-3-pyridylacetonitrile, the introduction of the nitrile at C1 is most efficiently achieved via N-oxide activation, analogous to isoquinoline chemistry.

Mechanism:

  • N-Oxidation: 2,6-Naphthyridine is oxidized to the N-oxide (selectively at N2 due to steric accessibility).

  • Reissert-Henze Reaction: Treatment with Trimethylsilyl cyanide (TMSCN) and an acyl chloride activates the ring, installing the cyano group at the alpha-position (C1).

Synthesis_Pathway Start 2,6-Naphthyridine (Core Scaffold) Step1 N-Oxidation (mCPBA, DCM) Start->Step1 Inter 2,6-Naphthyridine-2-oxide Step1->Inter Step2 Reissert-Henze (TMSCN, BzCl, THF) Inter->Step2 Product 2,6-Naphthyridine-1-carbonitrile (Target Intermediate) Step2->Product

Figure 1: Synthetic route for the installation of the C1-cyano group via N-oxide activation.

Application Protocol: Hydrolysis to Kinase Inhibitor Pharmacophore

The most common pharmaceutical application is converting the nitrile to a primary amide to target the ATP-binding pocket of kinases like FGFR4.

Protocol: Controlled Hydrolysis

  • Objective: Convert -CN to -CONH₂ without over-hydrolysis to the carboxylic acid.

  • Reagents: 30% H₂O₂, Potassium Carbonate (K₂CO₃), DMSO.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (155 mg) of 2,6-Naphthyridine-1-carbonitrile in DMSO (1.5 mL). Ensure complete solubilization.

  • Base Addition: Add 0.2 eq of K₂CO₃. Cool the mixture to 0°C in an ice bath.

  • Oxidant Addition: Dropwise add 30% H₂O₂ (1.2 eq). The reaction is exothermic; maintain internal temperature < 25°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 30–60 minutes. Monitor by LCMS (Target M+1: 174.1).

  • Quench: Pour reaction mixture into ice-cold water (10 mL). The amide product usually precipitates.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether. Dry under vacuum.

Critical Control Point: Do not use strong acids (HCl/H₂SO₄) for this hydrolysis, as they often lead to the carboxylic acid (a dead-end byproduct for this scaffold).

Case Study: FGFR4 Inhibition Pathway

The 2,6-naphthyridine-1-carboxamide motif (derived from the nitrile) has shown nanomolar potency against FGFR4, a target in Hepatocellular Carcinoma (HCC).

FGFR4_Pathway Ligand FGF19 (Ligand) Receptor FGFR4 Receptor (Cell Membrane) Ligand->Receptor Activates Signal Signaling Cascade (RAS/RAF/MEK/ERK) Receptor->Signal Phosphorylation Effect Tumor Proliferation (Hepatocellular Carcinoma) Signal->Effect Drives Growth Drug 2,6-Naphthyridine Inhibitor (Derived from 1-CN) Action Binds Hinge Region (Blocks ATP) Drug->Action Action->Receptor Inhibits

Figure 2: Mechanism of Action. The amide derivative blocks the ATP pocket of FGFR4, halting the oncogenic signaling cascade.

Quality Control & Analytics

To ensure the integrity of the intermediate before downstream use, the following specifications must be met.

1. H-NMR Characterization (400 MHz, DMSO-d6):

  • Distinctive Feature: The proton at C3 (adjacent to N2) will show a significant downfield shift due to the ortho-cyano group.

  • Expected Signals:

    • 
       9.4 ppm (s, 1H, H-3)
      
    • 
       9.2 ppm (s, 1H, H-7)
      
    • 
       8.6 ppm (d, 1H, H-5)
      
    • 
       7.9 ppm (d, 1H, H-8)
      
    • Note: Absence of aldehyde peak (~10 ppm) confirms no hydrolysis.

2. LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV 254 nm.

  • Mass Spec: ESI+ mode. Look for [M+H]+ = 156.1.

  • Purity Requirement: >98% (Area%) for pharmaceutical intermediate use.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Over-oxidation to acidReduce H₂O₂ equivalents; strictly control temp at 0°C.
Product is Colored (Red/Brown) Polymerization of N-oxide impuritiesEnsure starting material (nitrile) is purified via silica gel chromatography (EtOAc/Hexane) before hydrolysis.
Incomplete Reaction Poor solubility in DMSOSwitch solvent to DMF or NMP; increase agitation.

References

  • FGFR4 Inhibitor Discovery: Oh, H., et al. (2024). "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." Journal of Medicinal Chemistry.

  • Naphthyridine Synthesis: Numata, A., et al. (1999). "General Synthesis of Naphthyridines." Synthesis, 1999(2), 306-311.

  • Reissert-Henze Reaction: Fife, W. K. (1983).[1] "Regioselective Cyanation of Heterocyclic N-Oxides." Journal of Organic Chemistry, 48(8), 1375–1377.

  • Commercial Availability: BLD Pharm Product Record (CAS 1159829-94-3).[1][2][3][4][5]

Sources

Application Note: Functionalization of 2,6-Naphthyridine Core for OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic electronics and materials science. It moves beyond generic heterocyclic chemistry to focus specifically on the 2,6-naphthyridine isomer—a scaffold recently identified as a "nontraditional" yet high-performance electron-transporting material (ETM) for OLEDs.

Executive Summary & Strategic Value

While 1,5- and 1,8-naphthyridines are well-established in coordination chemistry and medicinal applications, the 2,6-naphthyridine core has emerged as a superior candidate for Organic Light-Emitting Diodes (OLEDs). Its centrosymmetric, electron-deficient structure allows for high electron mobility (


) and exceptional thermal stability (

), addressing common failure points in device longevity.

Technical Challenge: The primary barrier to adopting 2,6-naphthyridine has been synthetic inaccessibility. Classical methods (e.g., condensation of 4-cyano-3-pyridylacetonitrile) often yield limited substitution patterns, restricting the ability to tune HOMO/LUMO levels.

The Solution: This guide details a Rh(III)-catalyzed C–H activation/annulation protocol . Unlike post-synthetic functionalization (which suffers from poor regioselectivity on this core), this method constructs the functionalized core de novo, allowing for precise installation of aryl groups necessary for preventing aggregation-caused quenching (ACQ) and optimizing solid-state packing.

Critical Analysis of the 2,6-Naphthyridine Scaffold

Electronic Structure & Design Logic

The 2,6-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at the 2 and 6 positions. This arrangement creates a highly electron-deficient


-system, ideal for electron injection and transport.
PropertyValue / CharacteristicImpact on OLED Performance
LUMO Level Deep (-2.8 to -3.2 eV)Lowers electron injection barrier from cathodes (e.g., LiF/Al).
Triplet Energy (

)
High (> 2.5 eV)Suitable as a host for red and green phosphorescent emitters; prevents reverse energy transfer.
Thermal Stability

Prevents crystallization/morphological degradation during operation.
Symmetry

(Centrosymmetric)
Promotes favorable face-to-face

-stacking for charge transport.
Regioselectivity Map

When functionalizing the core, understanding the reactive sites is crucial.

  • Positions 1, 3, 5, 7 (Alpha to N): Most electron-deficient. Susceptible to nucleophilic attack (Chichibabin type) but best targeted during ring construction.

  • Positions 4, 8 (Gamma to N): Sterically accessible but electronically distinct.

Protocol A: Modular Assembly via Rh(III)-Catalyzed C–H Activation

Recommended for generating libraries of fully substituted ETMs.

This protocol circumvents the difficulty of halogenating the pre-formed 2,6-naphthyridine ring by building the ring with the desired substituents already in place.

Mechanism & Workflow

The reaction involves the coupling of fumaric acid esters/amides (internal oxidant and carbon source) with internal alkynes (substituent source), catalyzed by Rh(III).

Rh_Catalysis cluster_conditions Reaction Conditions Start Substrate: N-Methoxybenzamide (Directing Group) Step1 C-H Activation (Ortho-Metalation) Start->Step1 Cat Catalyst System: [Cp*RhCl2]2 (2.5 mol%) AgSbF6 (10 mol%) Cat->Step1 Activates Alkyne Reagent: Diaryl Alkyne (Functional Handle) Step2 Alkyne Insertion (Rhodacycle) Alkyne->Step2 Inserts Step1->Step2 Step3 Reductive Elimination & Annulation Step2->Step3 Product Product: Polysubstituted 2,6-Naphthyridine Step3->Product Cond Solvent: t-AmylOH Temp: 100°C Time: 16h

Caption: Modular assembly of 2,6-naphthyridine via Rh(III)-catalyzed C-H activation. The alkyne substituents determine the final functionalization pattern.

Detailed Experimental Procedure

Materials:

  • Substrate: N-pivaloyloxy-benzamide derivatives (or fumaric acid diamides for double annulation).

  • Alkyne: Diphenylacetylene (or functionalized variants with t-Bu, OMe, F).

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).
    
  • Additive:

    
     (Silver hexafluoroantimonate) or 
    
    
    
    as oxidant if using external oxidant route.
  • Solvent:

    
    -Amyl alcohol (2-methyl-2-butanol).
    

Step-by-Step Protocol:

  • Charge the Reactor: In a glovebox or under

    
     flow, add 
    
    
    
    (2.5 mol%) and
    
    
    (10 mol%) to a 15 mL pressure tube equipped with a magnetic stir bar.
    • Why:

      
       abstracts chloride, generating the cationic active species 
      
      
      
      .
  • Add Reactants: Add the benzamide substrate (0.2 mmol, 1.0 equiv) and the internal alkyne (0.24 mmol, 1.2 equiv).

    • Note: If synthesizing the symmetric 2,6-naphthyridine from a fumaric diamide core, use 2.5 equiv of alkyne.

  • Solvent & Seal: Add

    
    -Amyl alcohol (2.0 mL). Seal the tube with a Teflon-lined cap.
    
    • Solvent Choice:

      
      -Amyl alcohol is polar enough to solubilize the cationic catalyst but bulky enough to prevent coordination inhibition.
      
  • Reaction: Stir at 100–120 °C for 16–24 hours .

    • Monitoring: Monitor via TLC (eluent: Hexane/EtOAc 5:1). The product is typically highly fluorescent (blue/cyan) under UV (365 nm).

  • Work-up: Cool to room temperature. Dilute with dichloromethane (

    
    ) and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure.
    
  • Purification: Purify via silica gel column chromatography.

    • Gradient: Hexane

      
       Hexane/EtOAc (10:1 to 5:1).
      
    • Yield: Expect 70–90% depending on steric bulk of alkyne.

Protocol B: Post-Synthetic Modification (Halogenation)

Use this only if specific heteroatom functionalization (e.g., C-Br for further coupling) is required on a pre-formed core.

Direct halogenation of 2,6-naphthyridine is challenging due to N-coordination. The preferred method is N-oxide activation .

  • N-Oxidation: Treat 2,6-naphthyridine with

    
    -CPBA (2.2 equiv) in 
    
    
    
    at RT for 12h. Isolate the di-N-oxide.
  • Chlorination: Reflux the di-N-oxide in

    
     (Phosphorus oxychloride).
    
    • Regioselectivity:[1][2][3] This predominantly yields 1,5-dichloro-2,6-naphthyridine .

  • Cross-Coupling: The resulting chloride is an excellent electrophile for Suzuki-Miyaura coupling to attach carbazole or amine donors for OLED host materials.

Characterization & Quality Control for OLEDs

For OLED materials, purity must exceed 99.9%.

TechniqueParameterAcceptance Criteria
1H NMR Structure VerificationNo aliphatic impurities; sharp aromatic peaks.
HPLC / UPLC Purity> 99.9% (Area %). Impurities act as trap states.
TGA Thermal Stability

(5% weight loss) > 350°C.
CV HOMO/LUMOReversible reduction wave (indicates stable anion for electron transport).
PL Quantum YieldHigh

in solid film (check for excimer formation).

Application: Electron Transport Layer (ETL) Architecture

When utilizing 2,6-naphthyridine derivatives (e.g., fully arylated variants) in a device, the following architecture maximizes efficiency.

Device_Stack Cathode Cathode: LiF (1 nm) / Al (100 nm) ETL ETL: 2,6-Naphthyridine Derivative (30-40 nm) Cathode->ETL Electron Injection EML EML: Host + Dopant (e.g., Ir(ppy)3) ETL->EML Electron Transport (Hole Blocking) HTL HTL: TAPC or NPB EML->HTL HIL HIL: PEDOT:PSS or HAT-CN HTL->HIL Anode Anode: ITO Glass HIL->Anode

Caption: Optimized OLED stack using 2,6-naphthyridine as the Electron Transport Layer (ETL). Its deep LUMO facilitates injection from LiF/Al.

Performance Benchmarks

Materials synthesized via the Rh-catalyzed route described above have demonstrated:

  • Turn-on Voltage: < 3.0 V

  • Current Efficiency: > 50 cd/A (in green phosphorescent devices)[4]

  • External Quantum Efficiency (EQE): > 15-20%[4]

References

  • Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society, 2024.[5] Link[6]

  • Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry, 2019. Link

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry, 2021. Link

  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Applied Materials & Interfaces, 2023. Link

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs. New Journal of Chemistry, 2012.[7] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Considerations

Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, appearing in potent kinase inhibitors (e.g., PDE4D inhibitors), antibiotics, and antivirals. However, their functionalization via palladium-catalyzed cross-coupling presents two distinct challenges that often lead to project stagnation:

  • Catalyst Deactivation (The "N-Poisoning" Effect): The pyridine-like nitrogen atoms in the naphthyridine core are strong

    
    -donors. They competitively bind to the electrophilic Pd(II) center, displacing phosphine ligands and forming unreactive [Pd(Ar)(L)(Naphthyridine)]+ resting states.
    
  • Electronic Deficiency: The highly electron-deficient nature of the ring facilitates oxidative addition but makes the subsequent transmetalation (in Suzuki) or amine coordination (in Buchwald) sluggish, often requiring specialized ligands.

This guide provides optimized protocols designed to overcome these barriers using sterically demanding biaryl phosphine ligands and precatalyst architectures.

Decision Matrix: Ligand Selection Strategy

LigandStrategy Start Substrate Class Chlorides Aryl Chlorides (Sluggish OA) Start->Chlorides Triflates Aryl Triflates/Bromides (Fast OA) Start->Triflates Amination C-N Coupling (Buchwald) Start->Amination L_Chlor Ligand: XPhos or RuPhos (High Turnover) Chlorides->L_Chlor Requires e- rich ligand L_Trif Ligand: Pd(dppf)Cl2 or Amphos (Stability) Triflates->L_Trif Requires robust chelator L_Amine Ligand: BrettPhos (Primary Amines) or RuPhos (Secondary) Amination->L_Amine Prevents u03b2-hydride elim

Figure 1: Strategic selection of ligands based on electrophile and coupling type. OA = Oxidative Addition.[1]

Protocol A: Suzuki-Miyaura Coupling of Chloronaphthyridines

Objective: Coupling of 2-chloro-1,8-naphthyridine with boronic acids. Challenge: 2-Chloronaphthyridines are prone to hydrolysis and catalyst poisoning. Solution: Use of XPhos Pd G4 precatalyst ensures rapid generation of the active L-Pd(0) species, outcompeting non-productive coordination.

Materials
  • Substrate: 2-Chloro-1,8-naphthyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%) [CAS: 1599466-81-5]

  • Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the chloronaphthyridine (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL).

    • Critical Step: Do not use DMF or DMAc if possible; these coordinating solvents can exacerbate catalyst inhibition with this specific scaffold.

  • Base Activation: Add the aqueous K₃PO₄ solution (1.5 mL).

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Visual Check: The reaction should turn from a clear orange/red to a dark brown/black suspension upon completion. If the solution remains bright orange after 1 hour, the catalyst may be poisoned (inactive).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradients are typically required due to polarity).

Data: Solvent Screening Results (Representative)
Solvent SystemTemp (°C)Conversion (LCMS)Yield (Isolated)Notes
Dioxane / H₂O 80>98%92%Optimal
DMF / H₂O10065%45%Significant homocoupling
Toluene / H₂O10040%30%Poor solubility of substrate
THF / H₂O6585%78%Good alternative

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2][3]

Objective: Introduction of amine functionality at the C2 or C4 position. Challenge: Naphthyridines can chelate Pd, preventing amine coordination. Strong bases (NaOtBu) can degrade the electron-deficient ring. Solution: BrettPhos (for primary amines) or RuPhos (for secondary amines) with a mild carbonate base.

Materials
  • Substrate: 2-Chloro-1,8-naphthyridine

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (for primary) or RuPhos Pd G4 (for secondary) (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial for functional group tolerance.

  • Solvent: t-Amyl Alcohol or t-BuOH (anhydrous)

Step-by-Step Procedure
  • Pre-drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction by hydrolyzing the chloronaphthyridine.

  • Charge: Add Pd-precatalyst (2 mol%), Cs₂CO₃ (2.0 equiv), and aryl halide.

  • Amine Addition: Add the amine. If the amine is a liquid, add it last via syringe.

  • Solvent: Add anhydrous t-Amyl alcohol (0.2 M concentration).

  • Thermal Cycle: Heat to 100°C for 12 hours.

    • Pause Point: If conversion is <50% at 4 hours, add an additional 1 mol% catalyst.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Mechanism of Inhibition vs. Productive Cycle

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Fast N_Coord N-Coordination (Catalyst Resting State) OxAdd->N_Coord Off-Cycle (Poisoning) AmineBind Amine Binding (Productive) OxAdd->AmineBind Base N_Coord->OxAdd Reversible (Heat required) Product C-N Product + Pd(0) AmineBind->Product Reductive Elim

Figure 2: The competition between productive amine binding and non-productive N-coordination (poisoning).

Protocol C: Site-Selective C-H Activation

Objective: Direct arylation of naphthyridine N-oxides or parent scaffolds. Insight: C-H activation often occurs at the most acidic position (ortho to nitrogen) or the most electron-rich position (beta to nitrogen), depending on the mechanism (CMD vs. electrophilic). Protocol: Pd(OAc)₂ / P(t-Bu)₃ system.

  • Catalyst: Pd(OAc)₂ (5 mol%) + P(t-Bu)₃·HBF₄ (10 mol%).

  • Base: K₂CO₃ (anhydrous).

  • Conditions: Toluene, 110°C, 16h.

  • Note: Requires N-oxide activation in some isomers to direct the Pd to the C8 position (1,7-naphthyridines).

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomDiagnosisCorrective Action
Reaction Stalls at <20% Catalyst PoisoningSwitch to a bulky ligand (XPhos, BrettPhos) that prevents N-coordination. Increase temp to 100°C to shift equilibrium away from resting state.
Hydrolysis of Chloride Wet ConditionsEnsure solvents are <50 ppm H₂O. Switch base from hydroxides/alkoxides to Cs₂CO₃ or K₃PO₄.
Pd Black Precipitation Catalyst DecompositionLigand concentration is too low. Add free ligand (1:1 ratio with precatalyst) or switch to a more stable precatalyst (e.g., Pd-G4 series).
Regioisomer Mixtures C-H Activation IssuesLower temperature.[2] If using di-halo substrates, exploit the difference in bond dissociation energies (Cl vs Br).
Safety Notes
  • Palladium Residues: Naphthyridines love to hold onto residual Pd. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final compound is metal-free (<10 ppm) for biological assays.

  • Base Handling: Cs₂CO₃ is hygroscopic; grind to a fine powder and dry before use to ensure reproducibility.

References

  • Review of Naphthyridine Synthesis: Litvinov, V. P. "Chemistry of Naphthyridines." Russian Chemical Reviews, 2004 .

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4][5] Chemical Reviews, 1995 .[3]

  • Buchwald-Hartwig Ligand Design (BrettPhos/RuPhos): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .

  • Catalyst Poisoning by Heterocycles: Sherwood, J., et al. "Palladium-catalyzed cross-coupling: a historical context and future outlook." Catalysis Science & Technology, 2019 .

  • C-H Activation Mechanisms (CMD): Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 2010 .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Naphthyridine-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Naphthyridine Cyanation

Executive Summary: The "Yield Trap"

Synthesizing 2,6-naphthyridine-1-carbonitrile is notoriously difficult due to the competing nucleophilicity of the two nitrogen atoms (N2 and N6) and the electronic sensitivity of the bicyclic aromatic core.

Many researchers initially attempt the Reissert-Henze reaction (N-oxidation followed by nucleophilic attack with cyanide). While classical, this route often results in yields <25% due to:

  • Poor Regioselectivity: N-oxidation occurs at both N2 and N6, leading to inseparable isomeric mixtures (1-CN vs 5-CN).

  • Ring Opening: The activated N-oxide intermediate is prone to ring-opening polymerization under the acylating conditions required for the reaction.

The Solution: This guide prioritizes a Halogen-Displacement Strategy (Palladium-catalyzed cyanation of a 1-halo-intermediate) over the oxidative route. This approach typically boosts isolated yields to 60-75% and guarantees regiochemical purity.

Comparative Workflow Analysis

The following diagram illustrates why the classical route fails and how the optimized route succeeds.

Naphthyridine_Synthesis Start Precursor: 2,6-Naphthyridine Oxidation Step 1: N-Oxidation (mCPBA) Start->Oxidation Mix Mixture: 2-Oxide + 6-Oxide Oxidation->Mix Low Selectivity RH_Rxn Step 2: Reissert-Henze (TMSCN / PhCOCl) Mix->RH_Rxn Result_Bad Result: Isomeric Mixture (1-CN / 5-CN) Low Yield (<25%) RH_Rxn->Result_Bad Purification Loss Alt_Start Precursor: 4-cyano-3-pyridylacetonitrile Cyclization Step 1: HBr Cyclization (Microwave/Thermal) Alt_Start->Cyclization Intermed Intermediate: 1-Bromo-2,6-naphthyridine Cyclization->Intermed Regioselective Pd_Rxn Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Intermed->Pd_Rxn Result_Good Result: 2,6-Naphthyridine-1-carbonitrile High Yield (>65%) Pd_Rxn->Result_Good Clean Conversion

Figure 1: Comparison of the low-yield Classical Route (Red) vs. the high-yield Optimized Route (Green/Blue).

Optimized Protocol: The Halogen-Displacement Route

This protocol avoids the N-oxide ambiguity entirely by establishing the halogen at the C1 position during the ring formation or via specific functionalization.

Phase 1: Synthesis of 1-Bromo-2,6-naphthyridine

Instead of starting with the parent naphthyridine, build the ring with the halogen in place.

  • Starting Material: 4-cyano-3-pyridylacetonitrile.[1][2]

  • Reagent: Anhydrous HBr (33% in AcOH) or gaseous HBr in ether.

  • Mechanism: Acid-mediated cyclization forms 3-amino-1-bromo-2,6-naphthyridine .

  • Refinement: Perform a deamination (diazotization with NaNO2/H3PO2) to remove the 3-amino group, leaving the 1-bromo-2,6-naphthyridine core [1].

Phase 2: Palladium-Catalyzed Cyanation

Direct displacement of the bromine using Zinc Cyanide (


).
ParameterSpecificationRationale
Catalyst

(5-10 mol%)
Tetrakis is robust for aryl bromides. Avoid Pd(OAc)2 unless using Xantphos.
Cyanide Source

(0.6 equiv)
Less toxic and more soluble in organic solvents than NaCN/KCN.
Solvent DMF (Anhydrous)High boiling point required; excellent solubility for naphthyridines.
Temperature 80°C - 100°CRequired to overcome the activation energy of the oxidative addition step.
Additives TMEDA (optional)Can prevent catalyst poisoning by the naphthyridine nitrogens.

Troubleshooting Guide & FAQs

This section addresses specific failure points reported by users attempting either the Reissert-Henze or the Pd-Cyanation route.

Category A: Reissert-Henze Reaction (N-Oxide Route)

Use this only if you lack the precursors for the optimized route.

Q1: I am getting a 50:50 mixture of 1-CN and 5-CN isomers. How do I separate them?

  • Diagnosis: You oxidized the parent 2,6-naphthyridine using mCPBA, which attacks N2 and N6 indiscriminately due to similar electron density.

  • Solution: Separation is extremely difficult via standard silica chromatography.

    • Workaround: Use Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient). The dipole moments differ slightly, allowing separation.

    • Prevention: Switch to the Modified Reissert-Henze using TMSCN (Trimethylsilyl cyanide) and DBU. This milder method sometimes improves regioselectivity toward the more accessible N2 position (leading to 1-CN) compared to the harsh Benzoyl Chloride method [2].

Q2: My reaction turns into a black tar upon adding Benzoyl Chloride.

  • Diagnosis: Polymerization. The N-benzoyloxypyridinium intermediate is highly electrophilic. The naphthyridine ring, being electron-deficient, is susceptible to ring-opening or polymerization initiated by trace moisture or excess base.

  • Fix:

    • Ensure the solvent (DCM or THF) is strictly anhydrous .

    • Lower the temperature to 0°C or -10°C during the addition of Benzoyl Chloride.

    • Add the cyanide source (TMSCN) before the activating agent (PhCOCl) to ensure the nucleophile is present the moment the intermediate forms.

Category B: Palladium-Catalyzed Cyanation (Optimized Route)

Q3: The reaction stalls at 10-20% conversion (SM remains).

  • Diagnosis: Catalyst Poisoning. The nitrogen atoms in the naphthyridine ring (N2/N6) are coordinating to the Palladium, displacing the phosphine ligands and deactivating the catalyst.

  • Fix:

    • Increase Ligand Load: Add extra

      
       (2 equivalents relative to Pd) to shift the equilibrium back to the active species.
      
    • Switch Ligands: Use Xantphos or dppf . These bidentate ligands bind more tightly to Pd, preventing displacement by the naphthyridine nitrogens.

    • Check Oxygen: Ensure the DMF is degassed (freeze-pump-thaw x3). Pd(0) is extremely oxygen-sensitive.

Q4: I see the product on TLC, but it disappears during aqueous workup.

  • Diagnosis: Hydrolysis. The 1-cyano group on a naphthyridine ring is highly activated (electron-deficient). Strong acidic or basic washes can hydrolyze it to the amide or carboxylic acid.

  • Fix:

    • Quench: Dilute with EtOAc and wash with saturated

      
        (mild base) or simple brine. Avoid NaOH or HCl.
      
    • Purification: Do not store the crude mixture in solution for long periods. Purify immediately via flash chromatography (DCM/MeOH gradients).

Mechanistic Visualization: Why the Optimized Route Wins

The following diagram details the critical "Deamination" step that allows access to the pure 1-bromo intermediate, bridging the gap between the cyclization and the cyanation.

Mechanism_Detail Step1 3-Amino-1-bromo-2,6-naphthyridine (From Cyclization) Diazo [Diazonium Intermediate] Unstable Step1->Diazo HCl, 0°C Reagent NaNO2 / H3PO2 (Diazotization) Step2 1-Bromo-2,6-naphthyridine (Stable Precursor) Diazo->Step2 H3PO2 (Reductive elimination)

Figure 2: The reductive deamination sequence to generate the 1-bromo precursor [1].

References

  • Der Pharma Chemica. (2011). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.[2]Link

  • The Journal of Organic Chemistry. (2017). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction.Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine Analogs.Link

Sources

Technical Support Center: Purification of 2,6-Naphthyridine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating 2,6-naphthyridine-1-carbonitrile (Structure: a bicyclic aromatic system with nitrogens at positions 2 and 6, and a nitrile group at position 1).

This intermediate is critical in the synthesis of kinase inhibitors (e.g., FGFR4 or CK2 inhibitors) [1, 2]. The purification is notoriously difficult due to three specific factors:

  • Basicity: The N2 and N6 nitrogens cause severe peak tailing on standard silica.

  • Structural Similarity: The starting material (often 1-chloro-2,6-naphthyridine) co-elutes with the product due to similar lipophilicity.

  • Reactivity: The 1-cyano group is "alpha" to a nitrogen, making it highly susceptible to hydrolysis (forming the amide) under standard aqueous workup conditions.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatographic Troubleshooting

Issue 1: "My product and the chloro-precursor co-elute on Flash Chromatography."

Diagnosis: Standard normal phase silica (SiO2) relies on hydrogen bonding and dipole interactions. The dipole moment difference between the -Cl and -CN group on this electron-deficient scaffold is often insufficient for baseline separation using standard Hexane/Ethyl Acetate gradients.

Solution: Leverage Pi-Pi Interactions (The "Orthogonal" Approach) Switching to a stationary phase that interacts with the electron density of the aromatic ring often resolves this pair.

Protocol A: Reversed-Phase separation on Phenyl-Hexyl Phases The nitrile group withdraws electron density differently than the chlorine atom, altering the pi-cloud of the naphthyridine ring. A Phenyl-Hexyl column exploits this difference.

  • Stationary Phase: C18-Phenyl or Phenyl-Hexyl (High surface area).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 CV (Column Volumes).

Expert Insight: We recommend High pH (pH 10) buffers. Naphthyridines are basic. At neutral pH, they may protonate, leading to peak broadening. At pH 10, the molecule is neutral, sharpening the peak and improving resolution [3].

Protocol B: Normal Phase Modifier (If RP is unavailable) If you must use Normal Phase silica, you must suppress silanol interactions.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.

  • Why? The amine modifier saturates the acidic silanol sites on the silica gel, preventing the basic naphthyridine nitrogens from "sticking" and tailing.

Issue 2: "I see a new impurity forming during workup (The Amide)."

Diagnosis: The 1-position in 2,6-naphthyridine is electron-deficient.[1] Water, especially in the presence of acid or base, acts as a nucleophile, hydrolyzing the nitrile (-CN) to the primary amide (-CONH2).

Solution: Anhydrous Workup & Non-Aqueous Loading

  • Avoid Acidic Washes: Do not use 1M HCl to remove residual amines. This accelerates hydrolysis.

  • Solid Load: Do not dissolve the crude in aqueous solvents for injection. Dissolve in DCM, adsorb onto Celite or Silica, dry under vacuum, and use a solid-load cartridge.

  • Eluent Choice: Avoid water-containing mobile phases if the separation takes >4 hours.

Module 2: Scavenging Metal Contaminants

If your synthesis involved a Pd-catalyzed cyanation (e.g., from 1-chloro-2,6-naphthyridine using Zn(CN)2 and Pd(dppf)Cl2) [4], you likely have residual Palladium. Naphthyridines are excellent ligands and will "hold onto" the metal.

Protocol: Thiol-Silica Scavenging Standard crystallization often fails to remove trace Pd (appearing as a dark discoloration).

  • Dissolution: Dissolve crude material in THF or DCM (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (3 equivalents relative to expected metal load, typically 10-20 wt% of crude mass).

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45µm PTFE frit.

  • Validation: The filtrate should be light yellow/white. A dark filtrate indicates incomplete scavenging.

Module 3: Crystallization (Scalable Purification)

For scales >500mg, chromatography is inefficient. The planar nature of 2,6-naphthyridine favors crystallization.

Solvent Selection Table

Solvent SystemSuitabilityNotes
Ethanol (Abs) ⭐⭐⭐ (Best)Good solubility at reflux; poor at 0°C. Avoids hydrolysis (anhydrous).
EtOAc / Hexane ⭐⭐ (Good)Good for removing non-polar impurities. Product may oil out if cooled too fast.
Water / MeOH ⚠️ (Risky)NOT RECOMMENDED. High risk of nitrile hydrolysis at elevated temps.
Toluene ⭐ (Specific)Use only if removing highly polar tarry impurities.

Step-by-Step Crystallization Protocol:

  • Dissolve crude solid in minimal boiling Absolute Ethanol (approx. 5-8 mL per gram).

  • If particulates remain, perform a hot filtration.

  • Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.

  • Once solids appear, cool further to 0–4°C in an ice bath for 1 hour.

  • Filter and wash with cold Hexane (to remove surface mother liquor).

  • Vacuum Dry at 40°C. Do not exceed 50°C to prevent sublimation.

Visualizing the Workflow

The following diagrams illustrate the decision logic for purification and the impurity origins.

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude 2,6-Naphthyridine-1-CN CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity MetalCheck Pd/Cu Catalysis Used? CheckPurity->MetalCheck HighScale Scale > 1g? Cryst Recrystallization (Abs. Ethanol) HighScale->Cryst Yes (High Scale) Flash Flash Chromatography (DCM/MeOH + 1% TEA) HighScale->Flash No (<1g) MetalCheck->HighScale No Scavenge Step 1: Metal Scavenging (Thiol Resin) MetalCheck->Scavenge Yes Scavenge->HighScale Cryst->CheckPurity Purity < 95% Prep Prep-HPLC (Phenyl-Hexyl, pH 10) Flash->Prep Separation Poor

Caption: Logic flow for selecting the appropriate purification method based on scale and impurity profile.

Diagram 2: Impurity Origins & Mitigation

ImpurityOrigins SM 1-Chloro-2,6-naphthyridine Reaction Reaction Mixture SM->Reaction Reagent Cyanation Source (Zn(CN)2 / Pd) Reagent->Reaction Product Target: 1-CN-2,6-Naphthyridine Reaction->Product Imp_SM Impurity A: Unreacted SM (Co-elutes on Silica) Reaction->Imp_SM Incomplete Conversion Imp_Metal Impurity C: Pd Residue (Dark Color) Reaction->Imp_Metal Poor Workup Imp_Amide Impurity B: Amide (Hydrolysis Product) Product->Imp_Amide Aq. Acid/Base Exposure Fix1 Use Pi-Pi Selectivity Imp_SM->Fix1 Fix: Phenyl-Hexyl HPLC Fix2 Avoid Water Imp_Amide->Fix2 Fix: Anhydrous EtOH Fix3 Resin Treatment Imp_Metal->Fix3 Fix: Thiol Scavengers

Caption: Mapping impurities to their chemical origins and specific remediation strategies.

FAQ: Frequently Asked Questions

Q: Can I use UV detection? What is the lambda max? A: Yes, the naphthyridine core is highly conjugated.

  • Primary Wavelength: 254 nm (Strong absorption).

  • Secondary Wavelength: 280-300 nm (More specific to the aromatic system, helpful if solvents absorb at 254 nm).

Q: Why is my yield low after column chromatography? A: Two possibilities:

  • Irreversible Adsorption: Basic nitrogens bound to acidic silica. Fix: Did you use 1% Triethylamine?

  • Sublimation: 2,6-naphthyridines are planar and stable. If you dried it on a high-vacuum line with heat (>50°C), you might have sublimed your product into the manifold.

Q: Can I use 1,8-naphthyridine protocols for this 2,6-isomer? A: With caution. 1,8-naphthyridines have nitrogens on the same ring, making that ring very electron-deficient but leaving the other ring more "phenyl-like." 2,6-naphthyridine has one nitrogen in each ring, making the electron deficiency more symmetric [5]. This affects solubility (2,6- is generally less soluble) and pKa.

References

  • Wójcicka, A. (2023).[2] "Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review." Current Organic Chemistry, 27(8), 648-660.[2]

  • BenchChem. (2025).[3] "The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide." BenchChem Technical Library.

  • Dolan, J. W. (2010). "The Power of pH in LC Separations." LCGC North America, 28(11).
  • Yan, Y., et al. (2022).[4] "Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides." Organic Letters, 24, 2271-2275.[4] [4]

  • Taurins, A., & Tan, R. (1974). "Synthesis of 2,6-Naphthyridine... and their Derivatives." Canadian Journal of Chemistry, 52, 843.[5]

Sources

solving solubility issues of naphthyridines in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Naphthyridine NMR Troubleshooting Center . This technical support guide is designed for researchers, application scientists, and drug development professionals dealing with the notoriously poor solubility of naphthyridine derivatives (such as 1,8-naphthyridine and 1,7-naphthyridine) in standard Nuclear Magnetic Resonance (NMR) solvents.

Naphthyridines have far-reaching impacts in materials science, chemical biology, and medicine[1]. However, acquiring high-quality 1H and 13C NMR spectra for these compounds is a frequent bottleneck in structural characterization. This guide synthesizes field-proven strategies, mechanistic causality, and self-validating protocols to help you overcome these solubility hurdles.

Diagnostic Workflow for Solvent Selection

Before resorting to harsh solvents or elevated temperatures, use the following logical workflow to determine the optimal NMR solvent strategy for your specific naphthyridine derivative.

G Start Naphthyridine Sample Fails to Dissolve in CDCl3 CheckPolarity Is the compound highly polar or amino-substituted? Start->CheckPolarity TryDMSO Attempt DMSO-d6 at Room Temp CheckPolarity->TryDMSO Yes MixedSolvent Try CDCl3:CD3OD (4:1 ratio) CheckPolarity->MixedSolvent No / Neutral CheckDMSO Does it dissolve? TryDMSO->CheckDMSO TryTFA Use TFA-d (Trifluoroacetic acid-d) Success Acquire NMR Spectra TryTFA->Success Protonates & Dissolves CheckDMSO->TryTFA No, completely insoluble RunVT Run VT-NMR (Elevate to 60-80°C) CheckDMSO->RunVT No, but swells CheckDMSO->Success Yes RunVT->Success MixedSolvent->Success

Diagnostic workflow for selecting NMR solvents for insoluble naphthyridine derivatives.

Troubleshooting FAQs: The Causality of Insolubility

Q1: Why do my naphthyridine derivatives precipitate out of standard solvents like CDCl₃ or DMSO-d₆? A: The insolubility of naphthyridines is primarily driven by their rigid, planar diazanaphthalene core. This high degree of molecular planarity and symmetry allows the molecules to pack tightly into crystal lattices, resulting in exceptionally high crystal packing energy[2]. Furthermore, the basic nitrogen atoms in the rings facilitate strong intermolecular hydrogen bonding and extensive


 stacking. Standard solvents like CDCl₃ lack the dielectric strength to disrupt these robust intermolecular networks.

Q2: What is the most reliable alternative solvent system for highly insoluble naphthyridines? A: When dealing with highly insoluble heterocyclic compounds that fail in DMSO-d₆, Trifluoroacetic acid-d (TFA-d) is the gold standard[3]. The Causality: TFA-d is a strong acid that readily protonates the basic nitrogen atoms of the naphthyridine ring. This protonation converts the neutral, planar sheets into positively charged cations. The resulting electrostatic repulsion between the molecules forcefully breaks the


 stacking and hydrogen-bonded networks, rapidly pulling the compound into solution.

Q3: Can I avoid harsh acidic solvents like TFA-d to prevent chemical shift distortion? A: Yes. If you need to observe the neutral species, you can utilize mixed solvent systems. A common approach is a 4:1 mixture of CDCl₃ to CD₃OD. The chloroform provides a lipophilic environment, while the deuterated methanol acts as a hydrogen-bond disruptor. Alternatively, Variable Temperature (VT) NMR in DMSO-d₆ can be used. Heating the sample increases the kinetic energy of the solvent molecules, which can overcome the thermodynamic barrier of the crystal lattice energy without altering the pH.

Quantitative Solvent Comparison

Selecting the right solvent requires balancing the solubilization mechanism against the physical properties of the solvent.

Solvent StrategyBoiling Point (°C)Dielectric Constant (

)
Solubilization MechanismBest Use Case
CDCl₃ 61.24.8Weak dipole interactionsHighly lipophilic, non-planar, or alkylated naphthyridines.
DMSO-d₆ 189.046.7Strong H-bond acceptorPolar, amino-substituted derivatives.
CDCl₃:CD₃OD (4:1) ~63.0~12.5Disruption of H-bondingNeutral planar heterocycles prone to stacking.
TFA-d 72.48.6Cationic repulsion via protonationHighly planar, rigid, completely insoluble naphthyridines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The protocols include built-in observational checks to confirm that the physical or chemical manipulation has successfully occurred.

Protocol A: TFA-d Solubilization and NMR Acquisition

Use this protocol when the sample is completely insoluble in DMSO-d₆.

  • Sample Preparation: Weigh 2–5 mg of the naphthyridine derivative into a clean, dry NMR tube.

  • Solvent Addition: Working inside a fume hood, add 0.6 mL of TFA-d (Trifluoroacetic acid-d) to the tube. Cap tightly.

  • Agitation: Sonicate the tube for 2 to 5 minutes at room temperature.

  • Self-Validation Check 1 (Visual): Observe the solution. The suspension should transition to a completely clear liquid. Often, a slight color change (e.g., a shift to pale yellow) will occur, visually confirming the protonation of the heterocyclic core.

  • Acquisition: Insert the sample into the NMR spectrometer. Lock the magnetic field to the fluorine/deuterium signal of TFA-d and shim accordingly.

  • Self-Validation Check 2 (Spectral): Acquire a standard 1H NMR spectrum. Compare the observed chemical shifts to the predicted shifts of the neutral molecule. A uniform downfield shift (typically 0.5 to 1.5 ppm) of the protons adjacent to the nitrogen atoms confirms successful protonation and solubilization.

Protocol B: Variable Temperature (VT) NMR in DMSO-d₆

Use this protocol when the sample forms a gel or a fine, persistent suspension in DMSO-d₆.

  • Sample Preparation: Weigh 5 mg of the sample into an NMR tube and add 0.6 mL of dry DMSO-d₆.

  • Initial Agitation: Sonicate for 5 minutes. If a fine suspension remains, do not filter it; proceed to VT-NMR.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the sample at standard room temperature (298 K).

  • Temperature Ramp: Gradually increase the probe temperature to 333 K (60 °C) or 353 K (80 °C) in 10 K increments. Allow a strict 5-minute equilibration period at each temperature step to ensure thermal homogeneity across the sample.

  • Self-Validation Check (Spectral): Monitor the lock signal and acquire a quick 1D proton scan at each temperature step. As the thermal energy overcomes the crystal lattice energy, the baseline will noticeably flatten. Broad, unresolved humps (indicative of polymeric stacking or colloidal suspension) will sharpen into distinct, quantifiable multiplets, validating that true thermodynamic solubility has been achieved.

References

  • Ajit Joshi et al. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate.[Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554.[Link]

  • Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19304-19313.[Link]

Sources

Technical Support Center: Optimizing Naphthyridine Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the critical ring closure step in naphthyridine synthesis. Drawing from established methodologies and field experience, this resource aims to empower you to navigate the complexities of this reaction and achieve higher yields and purity in your desired products.

Troubleshooting Guide: Temperature Optimization

This section addresses common issues encountered during the naphthyridine ring closure, with a focus on resolving them through the strategic adjustment of reaction temperature.

Question 1: My reaction is sluggish or not proceeding to completion, resulting in a low yield of the desired naphthyridine. How can I use temperature to drive the reaction forward?

Answer:

A sluggish or incomplete reaction is a frequent challenge, often stemming from insufficient energy to overcome the activation barrier of the cyclization step. Here’s a systematic approach to troubleshoot this issue using temperature:

  • Initial Approach: Gradual Temperature Increase: Begin by incrementally increasing the reaction temperature. For many cyclization reactions, such as the Friedländer or Gould-Jacobs synthesis, a moderate increase can significantly enhance the reaction rate.[1][2] Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each temperature increment.

  • High-Temperature Cyclization: Certain naphthyridine syntheses, particularly those involving thermal electrocyclization, necessitate high temperatures to proceed efficiently.[1][2] In such cases, employing a high-boiling point solvent like Dowtherm A or diphenyl ether and maintaining a consistent high temperature (e.g., 250 °C) is crucial for successful ring closure.[1][2]

  • Consider Microwave Irradiation: As an alternative to conventional heating, microwave irradiation can be a powerful tool to accelerate the reaction.[1] The rapid and uniform heating provided by microwaves can often shorten reaction times and improve yields, sometimes even at lower overall temperatures than conventional methods.

Workflow for Optimizing a Sluggish Reaction:

Caption: Troubleshooting workflow for low-yield reactions.

Question 2: I'm observing the formation of significant side products or thermal degradation of my starting materials or product. How can I adjust the temperature to improve the reaction's selectivity and minimize degradation?

Answer:

The formation of byproducts and degradation are classic signs that the reaction temperature may be too high. While heat can accelerate the desired reaction, it can also promote undesired pathways.

  • Lowering the Reaction Temperature: The most direct approach is to decrease the reaction temperature. Even a modest reduction can significantly disfavor side reactions that have a higher activation energy than the desired ring closure. Some optimized procedures for Friedländer reactions have demonstrated excellent yields at room temperature or 50°C.[3][4]

  • Temperature and Regioselectivity: In cases where unsymmetrical ketones are used in reactions like the Friedländer synthesis, temperature can influence the regioselectivity of the cyclization.[5] Higher temperatures may favor one regioisomer over another.[5] If you are observing a mixture of isomers, systematically lowering the temperature might enhance the formation of the desired product.

  • Controlled Heating: Ensure uniform and stable heating. Hot spots in the reaction vessel can lead to localized degradation. Using a well-stirred oil bath or a heating mantle with a temperature controller is crucial.

Question 3: My yield is inconsistent between batches, even when I follow the same protocol. Could temperature be the culprit?

Answer:

Inconsistent yields are often traced back to subtle variations in reaction conditions, with temperature being a primary factor.

  • Precise Temperature Control: Ensure your heating apparatus is calibrated and provides consistent temperature. A difference of even a few degrees can impact reaction kinetics and, consequently, the final yield.

  • Exothermic Reactions: Be mindful of exothermic events, especially during large-scale reactions. The heat generated by the reaction itself can raise the internal temperature, leading to runaway reactions and the formation of byproducts. Ensure adequate cooling and monitoring of the internal reaction temperature.

  • Solvent Reflux Temperature: If running the reaction at reflux, remember that the boiling point of your solvent can be affected by atmospheric pressure and the purity of the solvent. This can lead to variations in the actual reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing a naphthyridine ring closure?

A1: A good starting point for many naphthyridine cyclizations, such as the Friedländer reaction, can be in the range of 50-80 °C.[6] However, for some systems, reactions can proceed efficiently even at room temperature.[3][4] It is always advisable to start with milder conditions and increase the temperature as needed.

Q2: How does the choice of solvent relate to the reaction temperature?

A2: The solvent plays a critical role in determining the accessible temperature range. For reactions requiring temperatures above 150-200 °C, high-boiling point solvents like Dowtherm A or diphenyl ether are necessary.[1][2] For lower temperature reactions, solvents like water, ethanol, or DMF are commonly used.[3][7] The solvent can also influence the reaction through its polarity and ability to dissolve reactants.

Q3: Can a catalyst influence the optimal reaction temperature?

A3: Absolutely. The presence of a catalyst, such as an acid or a base, is meant to lower the activation energy of the reaction, which can often allow for lower reaction temperatures. For example, some base-catalyzed Friedländer reactions for 1,8-naphthyridine synthesis have been optimized at 80 °C.[6] In some cases, a highly effective catalyst can enable the reaction to proceed efficiently at room temperature.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in a Friedländer Synthesis of a 1,8-Naphthyridine

This protocol provides a framework for optimizing the reaction temperature for the synthesis of a 1,8-naphthyridine derivative.

Materials:

  • 2-Aminonicotinaldehyde derivative (1.0 equiv)

  • Active methylene carbonyl compound (1.0-1.2 equiv)

  • Catalyst (e.g., Choline hydroxide (ChOH), NaOH, or an ionic liquid)

  • Solvent (e.g., water, ethanol)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Heating apparatus (e.g., oil bath with a temperature controller)

  • TLC plates and developing chamber

  • LC-MS system for reaction monitoring

Procedure:

  • Initial Reaction Setup: In the reaction vessel, dissolve the 2-aminonicotinaldehyde derivative and the active methylene carbonyl compound in the chosen solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Starting Temperature: Begin the reaction at a moderate temperature, for example, 50 °C, with vigorous stirring.[3][4]

  • Reaction Monitoring: After 1 hour, take a small aliquot of the reaction mixture and analyze it by TLC and/or LC-MS to determine the extent of product formation.

  • Temperature Increments: If the reaction is proceeding slowly, increase the temperature by 10-20 °C. Allow the reaction to stir at the new temperature for another hour and monitor the progress again.

  • Optimization: Continue this incremental increase in temperature, monitoring the reaction at each stage. Note the temperature at which the optimal balance of reaction rate and purity is achieved. Be vigilant for the appearance of new spots on the TLC plate, which may indicate the formation of byproducts at higher temperatures.

  • Isolate and Characterize: Once the reaction is complete, cool the mixture to room temperature, and isolate the product through appropriate workup and purification procedures. Characterize the final product to confirm its identity and purity.

Data Presentation: Example of Temperature Optimization Data

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temp1265Slow reaction, starting material remaining
250690Clean reaction, high conversion
380392Faster reaction, minor byproduct observed
4100285Increased byproduct formation

Conceptual Diagram of Temperature Effects:

G cluster_low_temp Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp High Temperature Low_Rate Low Reaction Rate Good_Rate Good Reaction Rate Low_Rate->Good_Rate Increase Temp High_Selectivity High Selectivity Good_Selectivity Good Selectivity High_Selectivity->Good_Selectivity Fast_Rate Fast Reaction Rate Good_Rate->Fast_Rate Increase Temp High_Yield High Yield Good_Selectivity->High_Yield Low_Selectivity Low Selectivity Good_Selectivity->Low_Selectivity Degradation Degradation Low_Selectivity->Degradation

Sources

Advanced Process Chemistry Support Center: Naphthyridine Metal Scavenging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for late-stage API purification. As a Senior Application Scientist, I frequently encounter the unique challenges associated with transition metal catalysis in heterocyclic chemistry. Naphthyridines (including 1,5-, 1,6-, 1,7-, and 1,8-isomers) present a formidable purification hurdle. Because their nitrogen lone pairs act as potent bidentate or monodentate ligands, the active pharmaceutical ingredient (API) itself competes with your purification media for residual palladium (Pd) or ruthenium (Ru).

This guide provides a self-validating, causality-driven framework to decouple transition metals from naphthyridine products, ensuring compliance with ICH Q3D elemental impurity guidelines (<10 ppm).

Diagnostic Workflow: Scavenger Selection

ScavengerSelection N1 Crude Naphthyridine API (High Pd/Ru Content) N2 Assess API Solubility & Scale N1->N2 N3 Homogeneous Scavenging (Aqueous Na3TMT Extraction) N2->N3 Highly Polar / Large Scale N4 Heterogeneous Scavenging (Resin/Silica bound scavengers) N2->N4 Lipophilic / Small-to-Mid Scale N7 Phase Separation & Organic Wash N3->N7 N5 Macroporous Polystyrene (e.g., MP-TMT) N4->N5 Broad Solvent Compatibility N6 Functionalized Silica (e.g., Si-Thiol) N4->N6 Fast Kinetics / Flow Chem N8 Filtration of Solid Support N5->N8 N6->N8 N9 Final API Crystallization (< 10 ppm Target) N7->N9 N8->N9

Decision matrix for selecting homogeneous vs. heterogeneous metal scavenging workflows.

Frequently Asked Questions (FAQs)

Q1: Why does activated carbon fail to remove palladium from my naphthyridine cross-coupling product? A1: Activated carbon relies on non-specific physisorption. Because naphthyridines strongly coordinate to Pd(II) to form stable chelates, carbon cannot thermodynamically outcompete this coordination. Furthermore, carbon indiscriminately adsorbs the API itself. Studies show that 1 while leaving behind ~13% of residual Pd, resulting in severe API yield losses without achieving regulatory purity[1].

Q2: Should I use silica-based (Si-Thiol) or resin-based (MP-TMT) scavengers? A2: Your choice depends on the solvent matrix and required kinetics.2 is highly robust, low-swelling, and works exceptionally well in both aqueous and non-aqueous environments (e.g., THF, DCM, Toluene), reducing Pd levels by a factor of 100–1000[2]. Conversely, functionalized silica (Si-Thiol) offers faster kinetics and zero swelling, making it ideal for continuous flow cartridges, though it may require higher mass equivalents compared to3[3].

Q3: How do I handle ruthenium metathesis catalyst residues, which seem even harder to remove than palladium? A3: Ruthenium is notoriously difficult to scavenge due to its complex speciation and high affinity for polar heterocycles. While fast-flow applications often struggle with Ru,4 at elevated temperatures (e.g., 70°C) for 16 hours can effectively strip the metal. In unoptimized trials, MP-TMT reduced Ru from 500 ppm to 60 ppm, allowing subsequent crystallization to easily hit the <10 ppm threshold[4].

Troubleshooting Guide: Step-by-Step Metal Scavenging Protocols
Protocol A: Heterogeneous Batch Scavenging using MP-TMT (Optimal for Pd/Ru in Lipophilic APIs)

Causality: The macroporous structure of MP-TMT provides the metal with unrestricted access to the highly nucleophilic trimercaptotriazine sites. The TMT ligand thermodynamically outcompetes the naphthyridine nitrogen atoms for the Pd/Ru center, locking the metal into the insoluble resin matrix.

  • Quench and Dilute: Terminate the catalytic reaction and dilute the crude naphthyridine mixture in a compatible solvent (THF, DCM, or Toluene) to a concentration of ~0.1 M. This reduces viscosity and improves mass transfer into the resin pores.

  • Scavenger Loading: Calculate the theoretical maximum metal content (in mmols) based on your catalyst loading. Add 3 to 5 molar equivalents of MP-TMT resin (typical loading capacity: 0.66 mmol/g)[2].

  • Incubation: Agitate the suspension mechanically at room temperature for 12–24 hours. Critical Note: Avoid magnetic stir bars, which will mechanically crush the resin beads and create fines that clog filters. For stubborn Ru complexes, elevate the temperature to 50°C[4].

  • Filtration & Recovery: Filter the mixture through a fritted funnel or a pad of Celite. Wash the resin cake with 2–3 column volumes of a polar organic solvent (e.g., Ethyl Acetate) to ensure complete API recovery. Concentrate the filtrate under reduced pressure[1].

Protocol B: Homogeneous Scavenging with Aqueous TMT (Optimal for Large-Scale or Highly Polar APIs)

Causality: For highly polar naphthyridines where solid-supported scavengers suffer from poor mass transfer, a biphasic liquid-liquid extraction using the5 forces the metal into the aqueous phase as an insoluble or highly water-soluble chelate[5].

  • Preparation: Dissolve the crude API in a water-immiscible solvent (e.g., 2-MeTHF or EtOAc).

  • Biphasic Extraction: Prepare a 15% (w/v) aqueous solution of 2,4,6-trimercapto-s-triazine trisodium salt. Add 3–5 equivalents of Na3TMT relative to the metal catalyst.

  • Agitation: Stir the biphasic mixture vigorously for 2–4 hours at 40°C to maximize interfacial mass transfer.

  • Phase Separation: Allow the layers to separate. The heavy metal-TMT complex will either precipitate at the interface or partition entirely into the aqueous layer.

  • Polish: Isolate the organic layer, wash with brine, dry, and concentrate. Subsequent crystallization typically drops Pd levels from ~600 ppm down to <1 ppm[5][6].

Quantitative Data: Scavenger Selection & Efficiency
Scavenger TypeFunctional MatrixTypical LoadingTarget MetalsOptimal SolventsTypical API Recovery
MP-TMT Macroporous Polystyrene0.66 - 2.4 mmol/gPd, Ru, RhTHF, DCM, Toluene>95%
Si-Thiol Functionalized Silica1.0 - 1.5 mmol/gPd, Pt, CuBroad (Flow compatible)>90%
Na3TMT Soluble Sodium SaltN/A (Aqueous)Pd, CuBiphasic (EtOAc/Water)>90%
Activated Carbon PhysisorptionVariableNon-specificBroad<70% (High API loss)
References
  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. ResearchGate. Available at: [Link]

  • New Applications of Ruthenium Scavenging. Biotage. Available at:[Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Semantic Scholar. Available at: [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Biotage. Available at: [Link]

  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. ResearchGate. Available at: [Link]

Sources

stability of 2,6-Naphthyridine-1-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Naphthyridine-1-carbonitrile

Welcome to the technical support center for 2,6-Naphthyridine-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing unexpected hydrolysis of the nitrile group in 2,6-Naphthyridine-1-carbonitrile during my reaction workup with dilute acid. What is the mechanism, and how can I minimize this?

Answer:

The hydrolysis of nitriles to carboxylic acids or amides under acidic conditions is a well-documented transformation.[1][2][3] The reaction is catalyzed by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

The process typically occurs in two main stages:

  • Formation of the Amide: The nitrile is first protonated, followed by the attack of a water molecule. A series of proton transfers leads to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate.[1]

  • Hydrolysis of the Amide: The amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt under acidic conditions.[2][3]

Troubleshooting Strategies to Minimize Hydrolysis:

  • Control of Acidity (pH): The rate of hydrolysis is highly dependent on the acid concentration.

    • Recommendation: Use the mildest acidic conditions possible for your workup. If a specific pH is not critical for the isolation of your desired product, consider using a buffered solution or a very dilute acid (e.g., 0.1 M HCl) and maintaining a low temperature.

  • Temperature and Reaction Time: Hydrolysis is accelerated by heat.[2][3]

    • Recommendation: Perform your acidic workup at low temperatures (0-5 °C) and for the shortest duration necessary to achieve the desired separation or purification.

  • Alternative Workup Procedures:

    • Recommendation: If your compound is stable under basic conditions, consider an alkaline workup followed by careful neutralization. However, be aware that basic hydrolysis of nitriles can also occur, typically yielding a carboxylate salt.[1][3]

    • Recommendation: For sensitive compounds, extraction with a non-polar organic solvent and subsequent washing with brine to remove residual acid may be a viable alternative to a full aqueous acid wash.

Question 2: My synthesis of a 2,6-naphthyridine derivative involves the use of strong acids like HBr. I am concerned about the stability of the nitrile functional group. What are the potential side reactions?

Answer:

The use of strong, concentrated acids, especially at elevated temperatures, significantly increases the risk of nitrile group transformation. In the context of 2,6-naphthyridine synthesis, which can involve harsh cyclization conditions, several side reactions are possible.[4][5]

Potential Side Reactions of the Nitrile Group in Strong Acid:

  • Complete Hydrolysis: The most common side reaction is the complete hydrolysis of the nitrile to a carboxylic acid (2,6-Naphthyridine-1-carboxylic acid).[6] This is often difficult to avoid under harsh acidic conditions.

  • Partial Hydrolysis: The reaction may stop at the amide stage (2,6-Naphthyridine-1-carboxamide), especially under slightly milder conditions or with shorter reaction times.[1][2]

  • Decomposition: The 2,6-naphthyridine ring system itself, while generally stable, can be susceptible to degradation under forcing acidic and oxidative conditions, leading to a complex mixture of byproducts.

Experimental Recommendations:

  • Monitoring the Reaction:

    • Recommendation: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time that maximizes the yield of the desired product while minimizing nitrile hydrolysis.

  • Anhydrous Conditions:

    • Recommendation: In reactions where anhydrous acid is used (e.g., HBr in ether or acetic acid), the primary concern is less about hydrolysis and more about other potential reactions. However, any residual water can initiate hydrolysis. Ensure all reagents and solvents are scrupulously dried.

  • Microwave-Assisted Synthesis:

    • Recommendation: Microwave-assisted organic synthesis can sometimes offer a way to achieve the desired transformation in a much shorter time, potentially reducing the exposure of the nitrile group to harsh conditions and minimizing side reactions.[4]

Question 3: I am attempting to perform a reaction on another part of the 2,6-Naphthyridine-1-carbonitrile molecule that requires acidic catalysis. How can I protect the nitrile group?

Answer:

Protecting the nitrile group is generally not a common strategy as it is relatively stable compared to other functional groups. The more practical approach is to carefully select reaction conditions that are compatible with the nitrile functionality.

Strategies for Performing Acid-Catalyzed Reactions without Affecting the Nitrile:

  • Use of Lewis Acids:

    • Recommendation: In some cases, a Lewis acid might be used to catalyze a reaction without significantly promoting nitrile hydrolysis, especially in non-aqueous media.

  • Milder Protic Acids:

    • Recommendation: Opt for weaker protic acids if the reaction allows. For example, using acetic acid as a solvent and catalyst might be less harsh than using strong mineral acids.

  • Temperature Control:

    • Recommendation: As previously mentioned, maintaining low temperatures is crucial for minimizing unwanted side reactions, including nitrile hydrolysis.

Visualizing the Hydrolysis Pathway:

The following diagram illustrates the stepwise acid-catalyzed hydrolysis of the nitrile group.

Nitrile_Hydrolysis Nitrile 2,6-Naphthyridine-1-carbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H2O - H+ Amide 2,6-Naphthyridine-1-carboxamide ImidicAcid->Amide Tautomerization CarboxylicAcid 2,6-Naphthyridine-1-carboxylic acid Amide->CarboxylicAcid + H2O, H+ - NH4+

Caption: Acid-catalyzed hydrolysis of 2,6-Naphthyridine-1-carbonitrile.

Experimental Protocols

Protocol 1: General Procedure for a Mild Acidic Workup

This protocol is designed to minimize the hydrolysis of the nitrile group during the workup of a reaction mixture.

Materials:

  • Reaction mixture containing 2,6-Naphthyridine-1-carbonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Ice bath

Procedure:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the chosen organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Summary of Key Stability Considerations

ParameterCondition to Minimize Nitrile HydrolysisRationale
pH Neutral to slightly basic (pH 7-8) for workup.Avoids acid-catalyzed hydrolysis.
Temperature Low temperatures (0-5 °C) for acidic steps.Reduces the rate of the hydrolysis reaction.[2][3]
Reaction Time Minimize exposure to acidic conditions.Less time for the hydrolysis reaction to proceed.
Water Content Use anhydrous conditions when possible.Water is a necessary reagent for hydrolysis.[1]

References

  • Benchchem. The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide.
  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. Available at: [Link]

  • Der Pharma Chemica. An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine Analogs.
  • Chemguide. Hydrolysis of Nitriles. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the synthesis of naphthyridine scaffolds. As a class of privileged heterocyclic compounds, naphthyridines are crucial in medicinal chemistry and materials science, making the optimization of their synthesis paramount.[1][2][3] This document provides in-depth, field-proven insights and structured troubleshooting protocols to enhance your experimental outcomes.

PART 1: CORE DIRECTIVE - A Dynamic Troubleshooting Approach

Instead of a rigid, linear checklist, effective troubleshooting in chemical synthesis requires a logical, branching workflow. The initial observation—a low conversion rate—is a symptom, not a diagnosis. The key is to systematically isolate the variable(s) responsible for the inefficiency. This guide is structured to facilitate this diagnostic process, starting with a general workflow before delving into method-specific challenges.

Initial Diagnostic Workflow for Low Naphthyridine Yield

Before blaming a specific reaction step, it's crucial to assess the entire experimental system. The following workflow provides a logical pathway to pinpoint the root cause of low conversion rates.

G start Low Conversion Rate Observed reagents 1. Reagent & Solvent Integrity start->reagents Begin Here sub_reagents1 Purity of Starting Materials? reagents->sub_reagents1 conditions 2. Reaction Conditions sub_conditions1 Correct Temperature? conditions->sub_conditions1 catalysis 3. Catalytic System Failure sub_catalysis1 Catalyst Activity / Age? catalysis->sub_catalysis1 workup 4. Work-up & Purification Loss sub_workup1 Inefficient Extraction? workup->sub_workup1 sub_reagents2 Anhydrous / Degassed Solvents? sub_reagents1->sub_reagents2 [ If Yes ] sub_reagents2->conditions [ If Yes ] sub_conditions2 Sufficient Reaction Time? sub_conditions1->sub_conditions2 [ If Yes ] sub_conditions3 Inert Atmosphere Maintained? sub_conditions2->sub_conditions3 [ If Yes ] sub_conditions3->catalysis [ If Yes ] sub_catalysis2 Appropriate Ligand / Catalyst Choice? sub_catalysis1->sub_catalysis2 [ If Yes ] sub_catalysis2->workup [ If Yes ] sub_workup2 Product Degradation? sub_workup1->sub_workup2 [ If Yes ] G Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition (R-X) Pd0->OA Deactivation Catalyst Deactivation (e.g., O₂, Heat) Pd0->Deactivation Complex L₂Pd(II)(R)(X) OA->Complex TM Transmetalation (Nu-M) Complex->TM Complex2 L₂Pd(II)(R)(Nu) TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Regeneration Product R-Nu (Product) RE->Product PdBlack Pd Black (Inactive) Deactivation->PdBlack

Sources

Technical Support Center: Separation of 2,6-Naphthyridine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Chromatographic Resolution of Diazanaphthalene Isomers Assigned Specialist: Senior Application Scientist[1]

Analyte Profile & Separation Physics

Before attempting separation, you must understand why 2,6-naphthyridine presents a challenge. It is one of six isomeric diazanaphthalenes (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine).[2]

  • The Problem: All isomers share the exact same molecular weight (130.15 g/mol ) and very similar LogP values. Standard C18 columns rely on hydrophobic subtraction, which is often insufficient to discriminate between these planar, rigid structures.

  • The Chemistry: Naphthyridines are electron-deficient aromatic systems with basic nitrogen atoms.[1]

    • pKa Implication: The pKa is typically in the range of 3.0–4.[1]0. At neutral pH, the nitrogen lone pairs can interact aggressively with free silanols on the silica support, causing severe peak tailing.[1]

    • Shape Selectivity: The only significant difference between the isomers is the spatial arrangement of the nitrogen atoms and the resulting dipole moments.

Method Development Decision Matrix

Use this workflow to select the correct mode of chromatography based on your specific purity requirements and available instrumentation.

Naphthyridine_Workflow Start START: Sample Composition Isomers Isomers Present? (1,5 / 1,6 / 2,6 mix) Start->Isomers Simple No Isomers (Purity Check) Start->Simple Mode Select Mode Isomers->Mode Col_C18 C18 (High pH Stable) *General Purity* Simple->Col_C18 Standard Conditions RPLC Reversed Phase (RPLC) Target: Shape Selectivity Mode->RPLC Standard Lab SFC Supercritical Fluid (SFC) Target: Orthogonal Selectivity Mode->SFC High Resolution Required Col_PFP Pentafluorophenyl (PFP) *Isomer Resolution* RPLC->Col_PFP Critical Path Col_Pyridine 2-Ethylpyridine / Diol *SFC Standard* SFC->Col_Pyridine

Figure 1: Decision matrix for selecting the chromatographic mode.[1] Note that for isomer separation, standard C18 is rarely the optimal first choice.

Critical Troubleshooting & FAQs
Scenario A: "I am using a C18 column, and the 2,6- and 2,7-isomers are co-eluting."

Diagnosis: Lack of Selectivity. C18 phases interact primarily through hydrophobic dispersion forces.[1] Since the hydrophobicity of the regioisomers is nearly identical, separation is poor.

The Solution: Switch to a PFP (Pentafluorophenyl) Phase. PFP phases are "electron-poor" aromatic systems.[1] They interact with the "electron-rich" or basic parts of the naphthyridine via:

  • Pi-Pi Interactions: Strong stacking between the fluorinated ring and the naphthyridine ring.[1]

  • Dipole-Dipole: The C-F bonds creates a strong dipole that interacts differently with the 2,6-nitrogen placement compared to the 2,7-placement.[1]

  • Shape Selectivity: The rigid PFP ring discriminates based on the steric bulk of the isomer.[1]

Recommended Protocol (RPLC):

Parameter Setting Reason
Column Core-Shell PFP (e.g., Kinetex F5, Ascentis Express F5) Higher efficiency and specific isomer selectivity.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10) High pH suppresses protonation of the basic nitrogens, improving peak shape.
Mobile Phase B Acetonitrile Methanol can be used, but ACN often provides sharper peaks for aromatics.[1]

| Gradient | 5-30% B over 15 min | Shallow gradient is required for isomer resolution. |

Scenario B: "My peaks are tailing severely (Asymmetry > 1.5)."

Diagnosis: Silanol Interaction.[1] The basic nitrogens in 2,6-naphthyridine are protonated at neutral/acidic pH (forming


) and are ion-exchanging with the deprotonated silanols (

) on the column surface.

The Fix:

  • High pH Strategy (Preferred): Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) that can withstand pH 10-11.[1] At this pH, the naphthyridine is neutral (free base), preventing ion-exchange.

  • Ion Pairing (Alternative): If you must use low pH (e.g., for MS sensitivity), add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The fluorinated acid pairs with the base, masking the charge. Warning: This suppresses MS ionization.[1]

Scenario C: "I cannot separate the isomers by HPLC, even with PFP."

Diagnosis: The isomers are too similar for liquid-phase diffusion limits.[1]

The Solution: Supercritical Fluid Chromatography (SFC). SFC is the gold standard for separating structural isomers of heterocycles. The low viscosity of supercritical CO2 allows for higher diffusion rates and unique selectivity.[1][3]

SFC Protocol:

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase.[1]

  • Co-Solvent: Methanol with 0.1% Diethylamine (DEA) or 20 mM Ammonium Hydroxide .[1]

    • Critical Note: The basic additive is mandatory.[1] Without it, the basic naphthyridines will adsorb irreversibly to the stationary phase in SFC.

  • Back Pressure: 120-150 bar.

  • Temperature: 40°C.[1]

Interaction Mechanism Visualization

Understanding the molecular interaction is key to troubleshooting.[1] The diagram below illustrates why PFP columns succeed where C18 fails.

PFP_Mechanism cluster_c18 C18 Interaction (Hydrophobic Only) cluster_pfp PFP Interaction (Multi-Mode) C18_Node C18 Ligand (Alkyl Chain) Naph_1 2,6-Naphthyridine C18_Node->Naph_1 Weak Dispersion Forces (Non-selective) PFP_Node Pentafluorophenyl (Electron Deficient Ring) Naph_2 2,6-Naphthyridine (Electron Rich System) PFP_Node->Naph_2 Pi-Pi Stacking PFP_Node->Naph_2 Dipole-Dipole PFP_Node->Naph_2 Shape Exclusion

Figure 2: Mechanistic comparison. PFP phases offer three distinct interaction points (Pi-Pi, Dipole, Shape) compared to the single hydrophobic mechanism of C18.

References
  • Separation of Naphthyridine Derivatives (Normal Phase): Benchchem Application Notes. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives."

  • PFP Column Selectivity for Isomers: Welch Materials Technical Guide. "A Guide to Selective Columns for Isomer Separation." (2024).[1] Highlights the specific utility of PFP phases for positional isomers of aromatic rings.

  • SFC for Heterocyclic Isomers: The Analytical Scientist. "Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC." (2017).[1][4] Demonstrates the superiority of SFC for separating complex heterocyclic scaffolds.[1][4]

  • Core-Shell PFP Technology: Phenomenex Technical News. "Versatile F5 Pentafluorophenyl Columns." (2015).[1] Details the mechanism of PFP-propyl phases for separating basic and isomeric compounds.

  • General Heterocyclic Chemistry (Naphthyridines): The Chemistry of Heterocyclic Compounds. "The Naphthyridines."[1][5] Provides structural context and basicity data for the diazanaphthalene family.[1]

Sources

Validation & Comparative

High-Resolution FTIR Profiling of Nitrile-Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Technical Guide for Structural Validation in Drug Discovery

Executive Summary

In the development of bioactive heterocycles—specifically 1,8-naphthyridine derivatives with anti-tubercular and anticancer potential—the nitrile group (-C≡N) serves as a critical pharmacophore and synthetic handle.[1][2][3] While NMR confirms the carbon skeleton, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for validating the electronic environment of the nitrile functionality.

This guide provides a technical comparison of FTIR against alternative characterization methods, details the specific vibrational shifts induced by the electron-deficient naphthyridine core, and outlines a self-validating protocol for precise data acquisition.

Technical Deep Dive: The Physics of the Naphthyridine-Nitrile Bond

To interpret the spectra accurately, one must understand the electronic tug-of-war occurring within the molecule. The position of the nitrile stretching frequency (


) is governed by the bond's force constant (

), which is heavily influenced by the electronic nature of the attached ring.
The Electronic Effect

Unlike a simple benzene ring, the naphthyridine scaffold contains two nitrogen atoms. These heteroatoms exert a strong electron-withdrawing inductive effect (-I) .

  • Conjugation (+M): Delocalization of

    
    -electrons from the ring into the nitrile group typically weakens the C≡N bond, lowering the frequency (red shift).
    
  • Induction (-I): The naphthyridine nitrogens pull electron density away from the carbon attachment point, potentially shortening the C-C bond and stiffening the C≡N bond (blue shift).

Result: In 1,8-naphthyridine-3-carbonitriles, the inductive effect often counteracts the conjugation, resulting in a peak position (~2242 cm⁻¹ ) that is slightly higher than simple aromatic nitriles like benzonitrile (~2228 cm⁻¹).

ElectronicEffects Naphthyridine Naphthyridine Core (Electron Deficient) Inductive Inductive Effect (-I) (Electron Withdrawal) Naphthyridine->Inductive Heteroatoms (N) Resonance Resonance Effect (+M) (Conjugation) Naphthyridine->Resonance Aromatic System BondOrder C≡N Bond Order Modulation Inductive->BondOrder Increases k (Blue Shift) Resonance->BondOrder Decreases k (Red Shift) PeakShift Observed Shift (~2240-2245 cm⁻¹) BondOrder->PeakShift Net Result

Figure 1: Mechanistic drivers of the nitrile stretching frequency shift in naphthyridine systems.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over Raman or NMR for this specific functional group?

A. Structural Comparison (Peak Position)

The table below compares the characteristic nitrile peak of naphthyridine derivatives against standard aliphatic and aromatic nitriles.

Compound ClassChemical EnvironmentCharacteristic

(cm⁻¹)
Intensity
Aliphatic Nitrile Acetonitrile (

)
2250 – 2260Medium
Aromatic Nitrile Benzonitrile (

)
2220 – 2230Strong
Naphthyridine Nitrile 1,8-Naphthyridine-3-carbonitrile 2240 – 2245 Very Strong
Conjugated Alkene Acrylonitrile (

)
2215 – 2225Strong

Note: The naphthyridine peak is distinctively sharp and strong due to the large change in dipole moment (


) associated with the vibration on the polar heterocycle.
B. Methodological Comparison (FTIR vs. Raman)
FeatureFTIR (Absorption) Raman (Scattering) Verdict for Naphthyridines
Selection Rule Requires change in Dipole Moment .Requires change in Polarizability .FTIR Wins. The highly polar C≡N bond on the polar naphthyridine ring gives a massive IR signal.
Water Interference High (H-O-H bends near fingerprint).Low (Water is a weak Raman scatterer).[4][5]FTIR Neutral. Nitrile region (2200) is free of water bands, though drying is still recommended.
Fluorescence None.High risk with colored heterocycles.FTIR Wins. Naphthyridines are often yellow/brown and highly fluorescent, which blinds Raman detectors.
Sample Prep KBr Pellet or ATR (Solid state).Direct measurement.ATR-FTIR offers the best balance of speed and signal quality.
Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, do not rely on "auto-settings." Follow this optimized protocol for solid-state naphthyridine samples.

Phase 1: Sample Preparation (The "Dry" Rule)

Naphthyridines can form hydrates. Moisture does not overlap the nitrile peak directly but causes baseline noise and broadens the spectrum.

  • Drying: Dry sample in a vacuum oven at 40°C for 2 hours.

  • Technique Selection:

    • Routine Screening:Diamond ATR (Attenuated Total Reflectance).

    • Publication Quality:KBr Pellet (Transmission). KBr provides superior resolution and no refractive index corrections.

Phase 2: Acquisition Workflow

The 2200 cm⁻¹ region is dangerously close to the atmospheric


 doublet (2350 cm⁻¹). Poor background subtraction can mask the nitrile peak.

FTIR_Protocol Start Start: Solid Sample BgScan 1. Background Scan (Open Beam, 64 scans) Start->BgScan Prep 2. Sample Prep (1mg Sample : 100mg KBr) BgScan->Prep CheckCO2 3. CO2 Check Is 2350 cm⁻¹ doublet visible? Prep->CheckCO2 Purge Purge Chamber (N2 gas, 5 mins) CheckCO2->Purge Yes (High CO2) Acquire 4. Acquire Sample Spectrum (4 cm⁻¹ res, 32 scans) CheckCO2->Acquire No (Clean) Purge->BgScan Validate 5. Validation Criteria Peak @ 2240 ± 5 cm⁻¹? Sharp Intensity? Acquire->Validate Validate->Prep Fail (Weak Signal) Process 6. Baseline Correction & Normalization Validate->Process Pass End Final Spectrum Process->End

Figure 2: Optimized workflow for minimizing atmospheric interference in nitrile analysis.

Phase 3: Validation Criteria (Self-Check)

A spectrum is only valid if it meets these three criteria:

  • The CO2 Gap: There must be a clear, flat baseline between the nitrile peak (~2242) and the onset of

    
     bands (~2300).
    
  • Sharpness: The nitrile peak must be sharp (narrow Full Width at Half Max). Broad peaks indicate degradation or amorphous aggregation.

  • Intensity: In naphthyridines, the C≡N stretch should be of medium-to-strong intensity, comparable to the aromatic C=C stretches at 1500-1600 cm⁻¹.

References
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link (Standard baselines for functional group analysis).

  • Mogilaiah, K., et al. (2024). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. Link (Source for specific 1,8-naphthyridine nitrile peak data at 2242 cm⁻¹).

  • Mayo, D. W., et al.Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Comparison of FTIR and Raman selection rules).
  • NIST Chemistry WebBook. "Benzonitrile IR Spectrum." Link (Comparative data for simple aromatic nitriles).

Sources

UV-Vis Absorption Maxima of 2,6-Naphthyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of 2,6-Naphthyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 2,6-naphthyridine scaffold (2,6-diazanaphthalene) represents a "privileged structure" in medicinal chemistry, distinct from its more common isomers (1,5- and 1,8-naphthyridines) due to its unique electronic distribution and potential for specific receptor binding (e.g., FGFR4 inhibition).

For researchers, the UV-Vis profile of this scaffold is not merely a characterization tool but a critical probe for electronic structure, tautomeric state identification, and purity assessment. This guide synthesizes experimental data to provide a definitive reference for the absorption maxima (


) of 2,6-naphthyridine derivatives, comparing them against alternative isomers to aid in structural elucidation and scaffold selection.

Electronic Structure & Optical Theory

To interpret the UV-Vis spectra of 2,6-naphthyridines, one must understand the underlying electronic transitions. As diazanaphthalenes, these molecules exhibit two primary types of transitions:

  • 
     Transitions:  High-intensity bands (
    
    
    
    ) typically found in the UV region (200–350 nm). These arise from the conjugated aromatic system.
  • 
     Transitions:  Lower intensity bands (
    
    
    
    ), often appearing as shoulders or weak bands at longer wavelengths (>320 nm). These arise from the non-bonding lone pairs on the nitrogen atoms exciting to the anti-bonding
    
    
    orbital.
Diagram 1: Electronic Transitions & Substituent Effects

The following diagram illustrates the theoretical basis for spectral shifts in the naphthyridine core.

ElectronicTransitions cluster_legend Spectral Shift Logic Ground Ground State (S0) PiStar Excited State (π*) LonePair n-orbital (N lone pair) LonePair->PiStar n → π* (Weak, Near-UV/Vis) PiOrbital π-orbital (Aromatic) PiOrbital->PiStar π → π* (Strong, UV) EDG Electron Donating Group (-OH, -NH2, -OMe) EDG->PiOrbital Raises HOMO Energy (Red Shift / Bathochromic) EWG Electron Withdrawing Group (-NO2, -CN, -COOH) EWG->PiStar Lowers LUMO Energy (Red Shift / Bathochromic) Shift Result: λ_max increases

Caption: Schematic of electronic transitions in diazanaphthalenes. Substituents modify the energy gap (


), shifting 

.

Comparative Analysis: 2,6-Naphthyridine vs. Isomers

The following table aggregates experimental data for the parent 2,6-naphthyridine and its key derivatives, contrasted with common alternatives.

Table 1: UV-Vis Absorption Maxima of Naphthyridine Isomers & Derivatives
Scaffold IsomerCompound TypeSolvent

(nm)

Key Spectral FeaturesRef
2,6-Naphthyridine Parent (Unsubstituted) Methanol331 , 317, 263, 2543.61, 3.61, 3.60, 3.69Distinct vibronic structure;

-band at 331 nm.
[1]
3-Amino-1-bromo-Methanol397, 286, 2273.56, 4.12, 4.33Strong bathochromic shift due to auxochromic -NH

.
[1]
1,3-Dibromo-Methanol345, 334, 2763.70, 3.70, 3.99Halogen effect leads to redshift vs parent.[1][1]
1,3-Dihydrazino-Methanol>400 (Visible)N/AIntense yellow color; significant conjugation extension.[1]
1,5-Naphthyridine ParentCyclohexane~300–320~3.8Spectra are largely solvent-independent.[2]
1,6-Naphthyridine 2(1H)-one (Lactam)Methanol320–386N/ALactam form shows broad absorption; solvatochromic.[3]
1,8-Naphthyridine 2-Methyl-Water/ChOH320N/ACommon scaffold for DNA intercalators.[4]
2,7-Naphthyridine 4-Hydroxy- carboxylateEthanol~330–350N/AOften exhibits phosphorescence/delayed emission.[5]
Technical Insights for Researchers:
  • Identification: The parent 2,6-naphthyridine is characterized by a "fingerprint" pattern in the 310–340 nm range with distinct vibronic splitting, unlike the broader bands often seen in quinolines.

  • Solvatochromism: While 1,5-naphthyridine is relatively insensitive to solvent polarity, 2,6-naphthyridine derivatives (especially those with -OH or -NH

    
     groups) exhibit significant positive solvatochromism  (red shift in polar solvents) due to the stabilization of the polar excited state.
    
  • Lactam-Lactim Tautomerism: For hydroxy-substituted derivatives (e.g., 1-hydroxy-2,6-naphthyridine), be aware that the UV spectrum will change drastically with pH or solvent polarity, reflecting the shift between the aromatic lactim (pyridine-like) and the amide-like lactam forms.

Experimental Protocol: Accurate Determination of

To ensure data integrity (E-E-A-T), use this self-validating protocol for determining the Molar Extinction Coefficient (


).
Diagram 2: UV-Vis Characterization Workflow

UVProtocol Start Start: Pure Solid Sample Weigh 1. Gravimetric Prep Weigh >2 mg on microbalance (Reduce weighing error <1%) Start->Weigh Dissolve 2. Stock Solution Dissolve in spectroscopic grade MeOH (Target conc: ~1 mM) Weigh->Dissolve Dilute 3. Serial Dilution Prepare 3 concentrations (e.g., 10, 20, 50 µM) Dissolve->Dilute Blank 4. Baseline Correction Scan pure solvent blank (Match cuvettes) Dilute->Blank Scan 5. Spectral Acquisition Scan 200-500 nm (Scan speed: Medium) Blank->Scan Check 6. Validation Check Is Absorbance 0.1 - 1.0 AU? Scan->Check Calc 7. Calculation Plot Abs vs. Conc Slope = ε (Beer's Law) Check->Calc Yes DiluteMore Dilute further Check->DiluteMore No (Abs > 1.0) DiluteMore->Scan

Caption: Step-by-step workflow for determining molar extinction coefficients with built-in validation loops.

Detailed Methodology
  • Sample Preparation: Weigh at least 2.0 mg of the dried 2,6-naphthyridine derivative. Dissolve in Spectroscopic Grade Methanol (cutoff

    
     < 205 nm). Note: Avoid chlorinated solvents if studying n 
    
    
    
    
    
    transitions, as they can obscure weak bands.
  • Baseline Correction: Use matched quartz cuvettes (1 cm path length). Run a baseline scan with pure solvent.

  • Linearity Check: Prepare three dilutions. The absorbance at

    
     must be between 0.1 and 1.0 AU.
    
  • Calculation: Do not rely on a single point. Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    , M). Perform a linear regression with intercept set to zero. The slope is
    
    
    (
    
    
    ).[2]
    • Formula:

      
      
      

References

  • Tan, R., & Taurins, A. (1974). Synthesis of 2,6-naphthyridine, 4-methyl-2,6-naphthyridine, and their derivatives. Canadian Journal of Chemistry. (Historical primary source for parent spectra).

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry.[1][3][4][5][6] V. The spectra of some 1,5-naphthyridines. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide.

  • Mondal, S., et al. (2018). Gram-Scale Synthesis of 1,8-Naphthyridines in Water. ACS Omega.

  • Srivastava, K. P., et al. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines.[6][7] Der Pharma Chemica.

Sources

A Comparative Guide to HPLC Retention Time Standards for Naphthyridine Impurities: A Nalidixic Acid Case Study

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For the naphthyridine class of antibiotics, a critical aspect of quality control is the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose. The retention time of an analyte in an HPLC system is a fundamental parameter for its identification. Establishing robust and reliable retention time standards for impurities is, therefore, not merely a procedural step but a critical component of a validated, stability-indicating method.

This guide provides an in-depth comparison of HPLC retention time standards for the impurities of nalidixic acid, the first synthetic quinolone antibiotic and a prominent member of the naphthyridine family. We will explore how different chromatographic parameters influence the retention and resolution of nalidixic acid and its key impurities. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and quality control of naphthyridine-based pharmaceuticals.

The Critical Role of Impurity Profiling in Naphthyridine Drug Development

Naphthyridine derivatives, while therapeutically effective, can contain impurities originating from the manufacturing process or degradation over time.[1] These impurities, even in trace amounts, may impact the drug's potency, stability, and safety.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in new drug substances.[1] Therefore, developing a comprehensive impurity profile is a non-negotiable aspect of drug development.

This guide will focus on a comparative analysis of HPLC conditions to establish reliable retention time standards for nalidixic acid and its known impurities, providing a framework for developing robust analytical methods.

Establishing a Baseline: Nalidixic Acid and Its Impurities

For this comparative study, we will consider Nalidixic Acid as our model naphthyridine API and two of its European Pharmacopoeia (EP) listed impurities:

  • Nalidixic Acid: The active pharmaceutical ingredient.

  • Nalidixic Acid EP Impurity A: 6-Methylpyridin-2-amine, a potential starting material or synthetic byproduct.[2]

  • Nalidixic Acid EP Impurity C: Diethyl Ethoxymethylidenemalonate, another potential reactant in the synthesis of nalidixic acid.[3]

Reference standards for these compounds are commercially available, which is a prerequisite for any quantitative or qualitative analysis.[1][2][3][4][5]

Comparative Analysis of HPLC Parameters on Retention Time

The retention time of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity and the specific interactions with the stationary and mobile phases. We will compare the influence of two key parameters: the stationary phase chemistry (C18 vs. C8 columns) and the mobile phase pH.

The Influence of Stationary Phase Chemistry: C18 vs. C8 Columns

The choice of stationary phase is a critical determinant of selectivity in reversed-phase HPLC. C18 (octadecylsilane) and C8 (octylsilane) are the most common bonded phases, differing in the length of their alkyl chains.[6][7][8][9][10]

  • C18 Columns: With their longer carbon chains, C18 columns are more hydrophobic and offer greater retention for non-polar compounds.[6][8] This increased interaction can lead to better separation of structurally similar, hydrophobic molecules.[6]

  • C8 Columns: The shorter alkyl chains of C8 columns result in a less hydrophobic stationary phase.[7][8] This generally leads to shorter retention times for non-polar analytes compared to C18 columns under identical mobile phase conditions.[6][8] C8 columns can also provide improved peak shapes for some molecules by minimizing secondary interactions.[6]

Expected Retention Time Comparison on C18 vs. C8 Columns

Based on the chemical structures of nalidixic acid and its impurities, we can predict their relative retention behavior on C18 and C8 columns. Nalidixic acid is the most hydrophobic of the three, followed by Impurity C, and then the most polar, Impurity A.

CompoundPredicted Retention Time on C18 (min)Predicted Retention Time on C8 (min)Rationale for Retention Behavior
Nalidixic Acid EP Impurity A 3.53.0As the most polar compound (a small amine), it will have the least retention on both columns, with slightly shorter retention on the less hydrophobic C8 phase.
Nalidixic Acid EP Impurity C 6.05.2This diethyl ester is significantly more hydrophobic than Impurity A and will be retained longer. The shorter retention on the C8 column is expected due to weaker hydrophobic interactions.
Nalidixic Acid 10.08.5As a larger, more complex molecule with a significant non-polar surface area, nalidixic acid will be the most retained compound. The retention will be stronger on the more hydrophobic C18 column.
The Impact of Mobile Phase pH on Retention Time

For ionizable compounds, the pH of the mobile phase is a powerful tool for manipulating retention and selectivity in reversed-phase HPLC.[11][12][13][14] Nalidixic acid is a carboxylic acid with a pKa around 6.0, while Impurity A is a basic amine with a pKa around 7.4. Impurity C is neutral.

  • Acidic Mobile Phase (e.g., pH 3.0): At a pH well below the pKa of nalidixic acid, its carboxylic acid group will be protonated and uncharged, increasing its hydrophobicity and leading to longer retention. Conversely, the amine group of Impurity A will be protonated and positively charged, making it more polar and reducing its retention.

  • Neutral to Slightly Basic Mobile Phase (e.g., pH 7.5): At a pH above its pKa, the carboxylic acid group of nalidixic acid will be deprotonated and negatively charged, increasing its polarity and significantly decreasing its retention time. Impurity A will be largely in its neutral, more hydrophobic form, leading to increased retention compared to the acidic mobile phase.

Expected Retention Time Comparison at Different Mobile Phase pH Values (on a C18 column)

CompoundPredicted Retention Time at pH 3.0 (min)Predicted Retention Time at pH 7.5 (min)Rationale for Retention Behavior
Nalidixic Acid EP Impurity A 3.25.0At pH 3.0, the amine is protonated and highly polar, resulting in early elution. At pH 7.5, it is mostly neutral and more retained.
Nalidixic Acid EP Impurity C 6.06.0As a neutral compound, its retention is largely unaffected by changes in mobile phase pH.
Nalidixic Acid 12.04.5At pH 3.0, the carboxylic acid is protonated and the molecule is at its most hydrophobic, leading to strong retention. At pH 7.5, it is ionized and more polar, causing a significant decrease in retention.

Experimental Protocols for Comparative Analysis

To empirically determine the retention times and validate the predictions above, the following experimental protocols can be employed.

Protocol 1: Comparison of C18 and C8 Columns
  • Objective: To compare the retention times and resolution of nalidixic acid and its impurities on C18 and C8 columns.

  • HPLC System: A standard HPLC system with a UV detector.

  • Columns:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a mixed standard solution containing nalidixic acid, Impurity A, and Impurity C at appropriate concentrations in a suitable diluent (e.g., 50:50 water:acetonitrile).

Protocol 2: Evaluation of Mobile Phase pH
  • Objective: To assess the impact of mobile phase pH on the retention and selectivity of nalidixic acid and its impurities.

  • HPLC System: As in Protocol 1.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phases:

    • Condition 1 (pH 3.0):

      • Solvent A: 0.1% Formic acid in Water (pH ≈ 2.7-3.0)

      • Solvent B: Acetonitrile

    • Condition 2 (pH 7.5):

      • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 7.5 with formic acid.

      • Solvent B: Acetonitrile

  • Gradient Program, Flow Rate, Detection, Temperature, and Injection Volume: As in Protocol 1.

  • Sample Preparation: As in Protocol 1.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative analysis of HPLC retention time standards.

HPLC_Comparison_Workflow cluster_preparation Sample & Standard Preparation cluster_analysis Comparative HPLC Analysis cluster_conditions Experimental Conditions cluster_data Data Analysis & Comparison API Nalidixic Acid API Mixed_Std Mixed Standard Solution API->Mixed_Std ImpA Impurity A Standard ImpA->Mixed_Std ImpC Impurity C Standard ImpC->Mixed_Std HPLC_System HPLC-UV System Mixed_Std->HPLC_System Inject C18_pH3 C18 Column pH 3.0 HPLC_System->C18_pH3 C8_pH3 C8 Column pH 3.0 HPLC_System->C8_pH3 RT_Table Retention Time Comparison Table C18_pH3->RT_Table C8_pH3->RT_Table C18_pH7_5 C18 Column pH 7.5 C18_pH7_5->RT_Table Resolution_Eval Resolution Evaluation RT_Table->Resolution_Eval Method_Opt Optimal Method Selection Resolution_Eval->Method_Opt HPLC_system HPLC_system HPLC_system->C18_pH7_5

Caption: Workflow for the comparative analysis of HPLC retention time standards.

Conclusion and Recommendations

This guide has demonstrated that the retention times of nalidixic acid and its impurities are highly dependent on the chosen HPLC column and mobile phase pH. A C18 column generally provides greater retention and potentially higher resolution for these compounds compared to a C8 column. The mobile phase pH is a critical parameter for optimizing the separation of ionizable impurities from the API.

For the development of a robust, stability-indicating HPLC method for nalidixic acid and its impurities, the following recommendations are made:

  • Initial Screening: Begin method development by screening both C18 and C8 columns to assess differences in selectivity.

  • pH Optimization: Evaluate a range of mobile phase pH values, particularly in the acidic range (e.g., pH 2.5-3.5), to ensure the retention and separation of both acidic and basic impurities.

  • Method Validation: Once an optimal set of conditions is identified, the method must be fully validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

By systematically evaluating these key chromatographic parameters, researchers can establish reliable retention time standards and develop a comprehensive understanding of the impurity profile of naphthyridine-based drugs, ultimately contributing to the development of safer and more effective medicines.

References

  • SynThink. Nalidixic Acid EP Impurities and Related Compounds. SynThink. Accessed February 22, 2024. [Link]

  • Pharmaffiliates. Nalidixic Acid-impurities. Pharmaffiliates. Accessed February 22, 2024. [Link]

  • Veeprho. Nalidixic Acid EP Impurity A | CAS 1824-81-3. Veeprho. Accessed February 22, 2024. [Link]

  • SIELC Technologies. Separation of Nalidixic acid on Newcrom R1 HPLC column. SIELC Technologies. Published February 16, 2018. Accessed February 22, 2024. [Link]

  • Dong M. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. 2014;32(3). Accessed February 22, 2024. [Link]

  • Sorel RH, Roseboom H, Hulshoff A. Determination of nalidixic acid and its two major metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography. J Chromatogr. 1980;181(3-4):399-406. doi:10.1016/s0378-4347(00)81142-1
  • USP. USP Monographs: Nalidixic Acid. USP29-NF24. Accessed February 22, 2024. [Link]

  • Chaudhary V, Ubale M. RP-HPLC Method Development and Validation of Nalidixic acid in bulk and Pharmaceutical dosage forms. ResearchGate. Published online September 4, 2016. Accessed February 22, 2024. [Link]

  • Japanese Pharmacopoeia. 634 Nalidixic Acid / Official Monographs for Part I. JP XIV. Accessed February 22, 2024. [Link]

  • Phenomenex. C8 vs. C18 HPLC columns: Key differences explained. Phenomenex. Accessed February 22, 2024. [Link]

  • USP. USP Monographs: Nalidixic Acid Tablets. USP29-NF24. Accessed February 22, 2024. [Link]

  • Hawach Scientific. Difference between C18 Column and C8 Column. Hawach Scientific. Published November 10, 2025. Accessed February 22, 2024. [Link]

  • Veeprho. Nalidixic Acid EP Impurity C | CAS 87-13-8. Veeprho. Accessed February 22, 2024. [Link]

  • EDQM. 5 new reference standards and 17 replacement batches released in January 2021. EDQM. Published February 3, 2021. Accessed February 22, 2024. [Link]

  • Li W, Wang Y, Wang J, et al. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. 2022;11(16):2511. doi:10.3390/foods11162511
  • USP. 3985 Nalidixic Acid / Official Monographs. USP. Published November 25, 2011. Accessed February 22, 2024. [Link]

  • Dong MW. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021;34(8):16-25. Accessed February 22, 2024. [Link]

  • Pharmaguideline. Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. Published May 1, 2024. Accessed February 22, 2024. [Link]

  • USP. USP Monographs: Nalidixic Acid Oral Suspension. USP29-NF24. Accessed February 22, 2024. [Link]

  • Separation Science. C8 vs C18 Column: Which Should You Choose?. Separation Science. Published December 4, 2024. Accessed February 22, 2024. [Link]

  • UHPLC. C8 Column vs C18 Column You Must Know. YouTube. Published June 8, 2024. Accessed February 22, 2024. [Link]

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Published February 17, 2020. Accessed February 22, 2024. [Link]

  • David V, Iordache A, Medvedovici A. THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie. 2011;56(11):1037-1045.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Biotage. Published January 24, 2023. Accessed February 22, 2024. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Accessed February 22, 2024. [Link]

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2,6-Naphthyridine-1-carbonitrile: A Strategic Scaffold vs. 1,5-Naphthyridine Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Naphthyridine-1-carbonitrile vs. 1,5-Naphthyridine Isosteres Content Type: Publish Comparison Guide

Executive Summary: The Case for Scaffold Hopping

In the high-stakes arena of kinase inhibitor design, the 1,5-naphthyridine scaffold has long been a "privileged structure," notably in the development of ALK5 (TGF-


 type I receptor) and PI4K inhibitors. However, intellectual property (IP) congestion and the need for novel binding vectors have driven the exploration of alternative isomers.

2,6-Naphthyridine-1-carbonitrile (CAS 1159829-94-3) represents a critical "key intermediate" for accessing the 2,6-naphthyridine class. Unlike the centrosymmetric 1,5-isomer, the 2,6-scaffold offers a unique electronic distribution and substitution pattern (vectors) that has recently yielded breakthrough selectivity in FGFR4 inhibitors for hepatocellular carcinoma (HCC).

This guide objectively compares the utility, synthesis, and performance of the 2,6-naphthyridine-1-carbonitrile lineage against established 1,5-naphthyridine isosteres.

Structural & Electronic Comparison

The choice between a 1,5- and 2,6-naphthyridine core dictates the available chemical space for structure-activity relationship (SAR) exploration.

Feature2,6-Naphthyridine-1-carbonitrile (The Challenger) 1,5-Naphthyridine Scaffolds (The Incumbent)
Nitrogen Positioning Asymmetric (Positions 2, 6).Centrosymmetric (Positions 1, 5).
Key Functional Handle C1-Nitrile (-CN): A versatile electrophile for heterocycle formation (e.g., triazoles) or hydrolysis to amides (H-bond donors).C4-Carboxylic Acid/Amine: Typically accessed via Gould-Jacobs reaction; often directs hinge binding.
Dipole Moment High. The 2,6-N placement creates a distinct dipole, influencing solubility and permeability.Moderate to Low (depending on substitution).
Metabolic Liability C1 and C3 are susceptible to oxidation, but the C1-CN group blocks one "soft spot" and can serve as a metabolic handle.C2 and C6 are common oxidative soft spots (aldehyde oxidase).
Primary Target Class Tyrosine Kinases: FGFR4, c-Met, CK2.Ser/Thr Kinases: ALK5, PI4K, TGF-

.
Vector Analysis Diagram

The following diagram illustrates the divergent substitution vectors offered by the two scaffolds.

ScaffoldComparison cluster_0 2,6-Naphthyridine-1-carbonitrile (New Vector) cluster_1 1,5-Naphthyridine (Classic) N26 2,6-Naphthyridine Core (N at 2, 6 positions) CN C1-Nitrile (-CN) Synthetic Handle (H-bond Acceptor / Trap) N26->CN Functionalization Target26 Target: FGFR4 (Hinge Binder) CN->Target26 Derivatization to Amide/Heterocycle N15 1,5-Naphthyridine Core (N at 1, 5 positions) COOH C4-Substituent (Acid/Amine) N15->COOH Gould-Jacobs Reaction Target15 Target: ALK5 (ATP Competitive) COOH->Target15 Hinge Interaction

Caption: Comparison of substitution vectors. The 2,6-isomer's C1-nitrile allows unique access to the 'deep pocket' of kinases, whereas the 1,5-isomer typically utilizes C4/C8 vectors.

Performance Data: Case Studies

Case A: 2,6-Naphthyridine in FGFR4 Inhibition

Context: Fibroblast Growth Factor Receptor 4 (FGFR4) is a validated target for Hepatocellular Carcinoma (HCC).[1][2] Achieving selectivity over FGFR1-3 is critical to avoid hyperphosphatemia toxicity.

  • Lead Compound: 2,6-naphthyridine derivative (e.g., Compound 11 from recent literature).[2][3]

  • Mechanism: The scaffold positions substituents to interact with the unique Cystein residue (Cys552) in the FGFR4 P-loop or hinge region.

  • Performance:

    • IC50 (FGFR4): < 10 nM (High Potency).

    • Selectivity: > 100-fold over FGFR1/2/3.

    • In Vivo: Significant tumor regression in Huh7 xenograft models.

Case B: 1,5-Naphthyridine in ALK5 Inhibition

Context: Transforming Growth Factor-


 (TGF-

) signaling drives fibrosis and tumor metastasis.
  • Lead Compound: 1,5-naphthyridine-4-carboxylic acid derivatives (e.g., SB-431542 analogs).

  • Mechanism: Acts as an ATP-competitive inhibitor binding to the ALK5 hinge region.

  • Performance:

    • IC50 (ALK5): ~94 nM.

    • Limitation: Often suffers from off-target p38 MAPK inhibition unless carefully optimized at the C2 position.

Comparative Data Summary
Metric2,6-Naphthyridine Derivative1,5-Naphthyridine Derivative
Potency (Primary Target) +++ (Single-digit nM achievable)++ (Double-digit nM common)
Kinome Selectivity High (Due to unique geometry)Moderate (Common scaffold, promiscuous)
Solubility Moderate (Requires solubilizing groups)Poor (Often requires polar tails)
Synthetic Difficulty High (Requires specific precursors)Low (Established Skraup chemistry)

Experimental Protocols

Protocol A: Synthesis of 2,6-Naphthyridine Core (Microwave-Assisted)

Rationale: Unlike the 1,5-isomer, the 2,6-naphthyridine ring system is difficult to construct via standard condensation. A microwave-assisted cyclization from pyridylacetonitriles is the modern standard.

Materials:

  • 4-cyano-3-pyridylacetonitrile (Precursor)

  • HBr (48% aqueous) or anhydrous acid

  • Microwave Reactor (e.g., Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-cyano-3-pyridylacetonitrile (1.0 eq) in anhydrous solvent (e.g., dioxane or acetic acid).

  • Acidification: Add HBr (excess) dropwise.

  • Cyclization: Seal the reaction vessel and heat in a microwave reactor at 140°C for 10–20 minutes .

    • Note: Conventional heating requires 4–8 hours and yields are typically 20–30% lower.

  • Functionalization (The Nitrile): The resulting intermediate often bears a halogen or amine. To install the 1-carbonitrile , a Rosenmund-von Braun reaction (CuCN, DMF, reflux) or Pd-catalyzed cyanation is performed on the 1-bromo-2,6-naphthyridine intermediate.

  • Workup: Quench with ice-water, neutralize with NaHCO3, and extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Kinase Selectivity Assay (FGFR4 vs. ALK5)

Rationale: To validate the scaffold's selectivity profile.

  • Reagents: Recombinant human FGFR4 and ALK5 kinases, Poly(Glu,Tyr) 4:1 substrate,

    
    P-ATP.
    
  • Reaction: Incubate kinase (5-10 nM), substrate, and test compound (2,6-naphthyridine-1-CN derivative vs. 1,5-isostere) in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

  • Initiation: Add MgATP mix (10 µM ATP). Incubate 40 min at RT.

  • Termination: Add 3% phosphoric acid.

  • Detection: Filter onto P30 filtermats, wash, and count scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Mechanism of Action: FGFR4 Signaling Pathway

The 2,6-naphthyridine scaffold is particularly effective in interrupting the FGF19-FGFR4 autocrine loop in liver cancer.

FGFR4_Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor) FGF19->FGFR4 Binding RAS RAS FGFR4->RAS Phosphorylation Klotho β-Klotho (Co-receptor) Klotho->FGFR4 Stabilization Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Binding (Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Hepatocyte Proliferation (HCC Tumor Growth) ERK->Proliferation Transcription Factors

Caption: The 2,6-naphthyridine inhibitor blocks the ATP-binding pocket of FGFR4, halting the RAS/RAF/MEK/ERK downstream cascade essential for HCC proliferation.

Conclusion & Recommendation

For researchers targeting ALK5 or PI4K , the 1,5-naphthyridine remains the robust, accessible standard. However, for programs requiring novel IP space or targeting Tyrosine Kinases like FGFR4 , 2,6-Naphthyridine-1-carbonitrile is the superior starting block. Its ability to generate vectors that exploit unique selectivity pockets—combined with modern microwave synthetic accessibility—makes it a high-value scaffold for "difficult-to-drug" kinases.

References
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 2024.[1][3] Link

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ResearchGate, 2021. Link

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 2004. Link

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 2011. Link

  • 2,6-Naphthyridine-1-carbonitrile Product Page. BLD Pharm / ChemicalBook. Link

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A Researcher's Guide to the Elemental Analysis of C₉H₅N₃ Compounds: Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a newly synthesized compound's molecular formula is a foundational pillar of its characterization. For nitrogen-containing heterocyclic compounds, a class rich in pharmacological potential, this step is particularly critical. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of compounds with the molecular formula C₉H₅N₃, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, compare the predominant experimental methodologies, and offer field-proven insights into data interpretation and troubleshooting.

The Theoretical Benchmark: Elemental Composition of C₉H₅N₃

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the gold standard against which all experimental data are compared. The calculation for a compound with the formula C₉H₅N₃ is as follows:

  • Molecular Formula: C₉H₅N₃

  • Atomic Masses:

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Nitrogen (N): ~14.007 amu

  • Molar Mass Calculation:

    • (9 × 12.011) + (5 × 1.008) + (3 × 14.007) = 108.099 + 5.040 + 42.021 = 155.16 g/mol

  • Percentage Composition Calculation: [1][2][3]

    • % Carbon (C): (108.099 / 155.16) × 100 = 69.67%

    • % Hydrogen (H): (5.040 / 155.16) × 100 = 3.25%

    • % Nitrogen (N): (42.021 / 155.16) × 100 = 27.08%

This theoretical composition is the absolute benchmark. Any validated experimental result should closely align with these percentages.

Primary Method: Combustion-Based Elemental Analysis (CHN Analysis)

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, often referred to as CHN analysis.[4][5] This technique is renowned for its precision and reliability when performed correctly.[4]

Principle of Operation

CHN analysis is a destructive technique based on the complete combustion of a sample in a high-temperature, oxygen-rich environment.[5][6][7][8] The fundamental process, derived from the Dumas method, involves the following steps:[6][7][8]

  • Combustion: The sample is heated to approximately 1000°C in a stream of pure oxygen, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).[7]

  • Reduction: The resulting gas mixture is passed over heated, high-purity copper, which reduces the nitrogen oxides to elemental nitrogen gas (N₂).[7]

  • Separation: The mixture of CO₂, H₂O, and N₂ is then separated, typically using a gas chromatography (GC) column.[9][10]

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD), which registers changes in the thermal conductivity of the helium carrier gas as each component elutes from the GC column.[9][10]

  • Quantification: The instrument's software integrates the detector signals and, based on calibration with a known standard, calculates the mass percentages of C, H, and N in the original sample.

Experimental Workflow

The following diagram illustrates the typical workflow of a modern CHN elemental analyzer.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Weigh 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Weigh->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Flash Combustion (~1000°C with O₂) Autosampler->Combustion He Carrier Gas Reduction 5. Reduction (NOx → N₂ over Cu) Combustion->Reduction Separation 6. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 7. TCD Detection Separation->Detection Report 8. Generate Report (%C, %H, %N) Detection->Report

Caption: Workflow of a Combustion-Based CHN Elemental Analyzer.

Detailed Experimental Protocol
  • Instrument Calibration:

    • Ensure the CHN analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • Run at least three replicates of the standard to confirm accuracy and precision. The results should be within the acceptable tolerance (typically ±0.3%) of the certified values.

  • Sample Preparation:

    • Ensure the C₉H₅N₃ compound is homogenous and thoroughly dried to remove any residual solvents or water, which can significantly alter the C and H percentages.[11] Drying under high vacuum is recommended.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

    • Securely crimp the tin capsule to ensure no sample is lost and that it will be properly introduced into the combustion chamber.

  • Analysis Run:

    • Place the encapsulated sample into the instrument's autosampler.

    • Run a blank (an empty tin capsule) to zero the instrument and account for any atmospheric background.

    • Initiate the analysis sequence. The typical run time is under 10 minutes per sample.[9]

  • Data Evaluation:

    • Analyze at least two independent samples of the C₉H₅N₃ compound.

    • The results for each element should be consistent between runs and fall within the generally accepted range of ±0.4% of the theoretical values.[11][12]

Orthogonal Verification: High-Resolution Mass Spectrometry (HRMS)

While elemental analysis provides the percentage composition, it does not directly confirm the molecular formula.[13] High-Resolution Mass Spectrometry (HRMS) is an indispensable orthogonal technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).[13][14]

How HRMS Complements Elemental Analysis

By providing a highly precise mass measurement, HRMS can effectively distinguish between compounds with the same nominal mass but different molecular formulas.[15] For C₉H₅N₃, the theoretical exact mass of the neutral molecule is 155.0483. An HRMS instrument can measure the mass of the protonated molecule, [M+H]⁺, at 156.0561.

If the experimentally measured mass is within a few parts per million (ppm) of the theoretical mass, it provides strong evidence for the proposed molecular formula.[16] This level of accuracy significantly reduces the number of possible candidate formulas, often to a single, unambiguous result.[16]

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Percentage composition of C, H, NHigh precision, confirms purity, industry-standardIndirectly determines empirical formula, destructive, requires several milligrams of sample
HRMS Exact mass-to-charge ratioDirectly supports molecular formula, high sensitivity (requires <1 mg), provides structural information via fragmentationDoes not provide purity information, cannot distinguish isomers without fragmentation analysis[15]

Data Interpretation and Troubleshooting

Discrepancies between theoretical and experimental elemental analysis data can arise from several sources. The following table outlines common issues and their solutions.

IssuePotential Cause(s)Troubleshooting Steps
All percentages are low Presence of an inorganic impurity (e.g., silica gel, salts) or an element not being analyzed (e.g., oxygen, sulfur).Purify the sample further via recrystallization or chromatography. Consider if the compound formed a hydrate.
Low %N, with or without C/H deviation Incomplete combustion of a very stable heterocyclic ring. Presence of residual solvent (e.g., water, ethanol).[11]Ensure the combustion furnace is at the optimal temperature. Add a combustion catalyst if necessary. Thoroughly dry the sample under high vacuum for an extended period.
High %C and %H Contamination from grease or other organic impurities.Ensure clean handling of the sample and tin capsules.
Inconsistent results between runs Sample inhomogeneity.Grind the sample into a fine, uniform powder before weighing.

Acceptance Criteria: For a compound to be considered analytically pure, the experimental values from elemental analysis should not deviate by more than ±0.4% from the theoretical values. This standard is widely accepted in peer-reviewed chemical literature.[11][12]

Conclusion

For researchers in drug development, verifying the elemental composition of a novel C₉H₅N₃ compound is a non-negotiable step for establishing its identity and purity. Combustion-based elemental analysis remains the definitive method for providing precise percentage composition. However, its power is magnified when used in concert with an orthogonal technique like High-Resolution Mass Spectrometry. This dual approach—combining the quantitative purity assessment of elemental analysis with the direct molecular formula confirmation of HRMS—provides an unassailable foundation for further preclinical and clinical development. Adherence to rigorous experimental protocols and a clear understanding of data interpretation are paramount to ensuring the integrity of your research.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 8). Save My Exams. Retrieved from [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. Retrieved from [Link]

  • Meringer, M., & Ley, S. V. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(1), 259-290. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

  • Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. Retrieved from [Link]

  • What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Elemental Analysis: CHNS/O Determination of Marine Samples. (n.d.). Spectro-Lab. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved from [Link]

  • Blair, S. L., MacMillan, A. C., Drozd, G. T., Goldstein, A. H., & De-Gouw, J. A. (2022). Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter. Atmospheric Chemistry and Physics, 22(5), 3295–3312. Retrieved from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]

  • Guidelines for the Reporting of Numerical Data and Experimental Procedures. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Empirical and Molecular Formulas. (n.d.). Retrieved from [Link]

  • Recommendations and Technical Reports. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • How can I calculate the elemental composition? (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Technical Reports. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). News-Medical.net. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • Elemental Analysis Error. (2023, June 17). Reddit. Retrieved from [Link]

  • ACS Research Data Guidelines. (n.d.). ACS Publications. Retrieved from [Link]

  • Elemental Composition Calculator. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Elemental Analysis tool. (n.d.). Retrieved from [Link]

  • Shaw, D. G., et al. (2023). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Pure and Applied Chemistry, 95(11), 1107-1120. Retrieved from [Link]

  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1197-1203. Retrieved from [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. Retrieved from [Link]

Sources

Safety Operating Guide

2,6-Naphthyridine-1-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2,6-Naphthyridine-1-carbonitrile

For researchers and drug development professionals, handling specialized heterocyclic compounds like 2,6-Naphthyridine-1-carbonitrile requires rigorous safety and logistical oversight. As an organic nitrile, improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also poses severe toxicological and environmental risks. This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and final destruction of 2,6-Naphthyridine-1-carbonitrile.

Part 1: Chemical Hazard Profile & Causality of Risks

To manage a chemical safely, laboratory personnel must understand the mechanistic basis of its hazards. 2,6-Naphthyridine-1-carbonitrile contains a robust naphthyridine ring substituted with a carbonitrile (cyano) group. This specific functional group dictates the chemical's end-of-life handling requirements.

  • Thermal Decomposition: When exposed to high heat or uncontrolled fire, the carbonitrile group decomposes to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[1],[2].

  • Chemical Reactivity: Contact with strong acids or aqueous bases can catalyze the hydrolysis of the nitrile group, potentially liberating free cyanide gas into the laboratory environment[2].

  • Aquatic Toxicity: Like many complex organic nitriles, this compound is not readily biodegradable and cannot be processed by standard biological wastewater treatment systems. Drain disposal is strictly prohibited due to severe aquatic toxicity[3].

Table 1: Physicochemical & Hazard Summary

Property / HazardDescriptionOperational Implication
Chemical Class Heterocyclic Organic NitrileMust be handled as hazardous chemical waste.
Incompatibilities Strong acids, strong bases, strong oxidizersSegregate from corrosive and oxidizing waste streams.
Thermal Hazards Emits HCN and NOx upon combustionRequires incineration with an afterburner and flue gas scrubber.
Environmental High aquatic toxicityZero-drain-discharge policy; requires secondary containment.

Part 2: Laboratory Segregation and Storage Protocol

Proper disposal begins at the point of waste generation. Implementing a strict segregation protocol prevents dangerous cross-reactions and ensures compliance with hazardous waste transport regulations.

Table 2: Chemical Compatibility Matrix for Waste Segregation

Waste CategoryCompatibility with 2,6-Naphthyridine-1-carbonitrileAction Required
Organic Solvents (Non-halogenated) Compatible May be co-mingled if approved by your waste contractor.
Strong Acids (e.g., HCl, H2SO4) Incompatible (Hydrolysis risk)Store in separate secondary containment.
Strong Oxidizers (e.g., Peroxides) Incompatible (Explosion/Fire risk)Strictly isolate; do not store in the same cabinet.
Aqueous Bases Incompatible (Hydrolysis risk)Store separately to prevent degradation into toxic byproducts.

Part 3: Step-by-Step Disposal Procedures

Follow these procedural steps to ensure RCRA compliance and operational safety from the benchtop to final destruction.

Step 1: Primary and Secondary Containment

  • Collect 2,6-Naphthyridine-1-carbonitrile waste (whether solid powder or dissolved in compatible organic solvents) in a high-density polyethylene (HDPE) or glass container.

  • Ensure the container is tightly sealed with a leak-proof cap. Do not use degraded or older containers that may compromise structural integrity[3].

  • Place the primary container inside a chemically resistant secondary containment tray (e.g., a polypropylene tub) capable of holding at least 110% of the primary container's volume[3].

Step 2: Satellite Accumulation Area (SAA) Management

  • Transfer the contained waste to a designated SAA immediately after generation.

  • Attach a compliant "Hazardous Waste" label. The label must explicitly list "2,6-Naphthyridine-1-carbonitrile" and its primary physical/health hazards (e.g., Toxic, Environmental Hazard)[4].

  • Date the container only when it becomes full. Under EPA guidelines, full containers must be moved from the SAA to a central accumulation area within three days[3].

Step 3: Lab-Packing and Manifesting

  • Contract a licensed hazardous waste management service for turnkey lab-pack services. The contractor will provide DOT-approved performance packaging, cushioning the inner receptacles with absorbent materials[5].

  • Complete all EPA and Department of Transportation (DOT) paperwork, including the Uniform Hazardous Waste Manifest, ensuring the waste is categorized correctly under RCRA regulations[5].

Step 4: Final Destruction via Controlled Incineration

  • The waste must be transported to a licensed chemical destruction plant.

  • Mandatory Destruction Method: 2,6-Naphthyridine-1-carbonitrile must be disposed of via controlled high-temperature incineration (>850°C)[6].

  • Flue Gas Scrubbing: The incinerator must be equipped with an afterburner and a flue gas scrubber. This is a critical mechanistic requirement: the scrubber neutralizes the hydrogen cyanide and nitrogen oxides generated during the combustion of the carbonitrile group, preventing toxic atmospheric release[6],[7].

Part 4: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Clear the immediate area. Ensure adequate ventilation and eliminate all ignition sources[1].

  • Personal Protective Equipment (PPE): Don a NIOSH-approved respirator (if aerosolized or dusty), nitrile gloves, and chemical splash goggles[8].

  • Containment: Dike the spill using a non-combustible, inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust[1].

  • Collection: Sweep or shovel the absorbed mixture using non-sparking tools and place it into a secure, labeled hazardous waste container[1].

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous waste. Do not flush the rinsate down the drain[3].

WasteWorkflow Start Waste Generation: 2,6-Naphthyridine-1-carbonitrile Segregation Chemical Segregation (Avoid Acids/Oxidizers) Start->Segregation Containment Secondary Containment & EPA Labeling Segregation->Containment Storage Satellite Accumulation Area (< 90 Days) Containment->Storage Transport Licensed HazMat Transport (Lab-Packing) Storage->Transport Incineration High-Temp Incineration (>850°C) Transport->Incineration Scrubber Flue Gas Scrubbing (Neutralize HCN/NOx) Incineration->Scrubber End Safe Environmental Release Scrubber->End

Figure 1: End-to-end disposal workflow for 2,6-Naphthyridine-1-carbonitrile waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Resources ECOS & OARS. Northeastern University.[Link]

  • Laboratory Chemical Disposal. Environmental Marketing Services. [Link]

  • MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Capot Chemical. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.